3-Methoxy-2-methylbenzoic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCISVSOTKMFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427374 | |
| Record name | 3-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-06-0 | |
| Record name | 3-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-MethylBenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Methoxy-2-methylbenzoic acid, an important intermediate in the pharmaceutical and agrochemical industries. This document details two robust synthetic routes: a Grignard-based pathway and a Directed ortho-Metalation (DoM) pathway. The guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the synthetic workflows.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55289-06-0 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 146-147 °C | [2] |
| Appearance | White solid | [2] |
| Purity | >98% (HPLC) | [3] |
| Solubility | Soluble in methanol, insoluble in water. | [4][5] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Expected signals for aromatic protons, a methoxy group (-OCH₃), a methyl group (-CH₃), and a carboxylic acid proton (-COOH). |
| ¹³C NMR | Expected signals for aromatic carbons, the methoxy carbon, the methyl carbon, and the carboxylic acid carbon. |
| Infrared (IR) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-O stretching of the ether, and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). |
Synthesis Pathways
Two primary synthetic routes for this compound are detailed below.
Pathway 1: Grignard-based Synthesis from 2,6-Dichlorotoluene
This three-step pathway begins with the selective methoxylation of 2,6-dichlorotoluene, followed by the formation of a Grignard reagent and subsequent carboxylation.
Step 1a: Preparation of 6-Chloro-2-methoxytoluene [2]
-
To a 250 mL three-neck flask equipped with a thermometer, condenser, and mechanical stirrer, add 33 g of 2,6-dichlorotoluene and 20 mL of dimethyl sulfoxide (DMSO).
-
Stir the mixture and begin heating under a nitrogen atmosphere.
-
At 160 °C, add 1 g of cuprous bromide (CuBr) catalyst, followed by the dropwise addition of a solution of 10 g of sodium methoxide in 20 mL of DMSO.
-
Maintain the reaction at 160 °C for 4-6 hours, monitoring the consumption of 2,6-dichlorotoluene by gas chromatography.
-
Once the reaction is complete (less than 20% of starting material remaining), cool the mixture.
-
Perform vacuum distillation to remove excess 2,6-dichlorotoluene and DMSO.
-
Collect the main fraction of 6-chloro-2-methoxytoluene at 75-105 °C / 15-20 mmHg.
-
Yield: 28.2 g (93%)
-
Purity: 98.5%
-
Step 1b: Preparation of this compound [2]
-
In a four-neck flask equipped with a thermometer, condenser, nitrogen inlet, and mechanical stirrer, add 100 mL of anhydrous tetrahydrofuran (THF) and 3 g of magnesium turnings.
-
Add a catalytic amount of 1,2-dibromoethane to initiate the Grignard reagent formation and heat the mixture to reflux.
-
Slowly add 16.3 g of 6-chloro-2-methoxytoluene, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for 6 hours.
-
Cool the reaction mixture and add 50 mL of THF.
-
In an ice bath, maintain the temperature between -5 and 0 °C and bubble dry carbon dioxide gas through the solution with vigorous stirring for 2 hours.
-
After the carboxylation is complete, remove the THF by distillation at 40-45 °C / 300 mmHg.
-
Add 150 mL of water and stir for 30 minutes to hydrolyze the magnesium salt.
-
Extract the aqueous layer with toluene.
-
Separate the organic phase, wash with water, and remove the toluene under reduced pressure to yield the crude product.
-
Recrystallize the crude product to obtain pure this compound.
-
Yield: 13.2 g (77.5%)
-
Purity: 99.1%
-
Melting Point: 146-147 °C
-
Table 3: Quantitative Data for Grignard-based Synthesis
| Step | Starting Material | Product | Reagents | Yield | Purity |
| 1a | 2,6-Dichlorotoluene | 6-Chloro-2-methoxytoluene | CH₃ONa, CuBr, DMSO | 93% | 98.5% |
| 1b | 6-Chloro-2-methoxytoluene | This compound | Mg, CO₂, THF | 77.5% | 99.1% |
Pathway 2: Directed ortho-Metalation (DoM) of 2-Methylanisole
This pathway utilizes the methoxy group of 2-methylanisole to direct lithiation to the adjacent ortho position (C3), followed by carboxylation to yield the final product. This method offers a more direct route from a readily available starting material.
Please note: The following protocol is a representative procedure based on established principles of directed ortho-metalation, as a specific literature procedure for this exact transformation is not available.
-
To an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-methylanisole (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents).
-
Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours to ensure complete lithiation.
-
Carefully add an excess of crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 1-2 to precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 4: Reagents and Conditions for Directed ortho-Metalation
| Step | Starting Material | Product | Key Reagents & Conditions |
| 2 | 2-Methylanisole | This compound | 1. n-BuLi, TMEDA, THF, -78 °C2. CO₂ (s)3. H₃O⁺ |
Conclusion
This guide has outlined two effective synthetic pathways for this compound. The Grignard-based approach is a well-documented, multi-step process with reported high yields. The Directed ortho-Metalation pathway offers a more concise route, leveraging modern synthetic techniques for regioselective functionalization. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided data and protocols serve as a valuable resource for the synthesis and characterization of this important chemical intermediate.
References
- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 55289-06-0 | TCI AMERICA [tcichemicals.com]
- 4. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | 55289-06-0 [chemicalbook.com]
An In-depth Technical Guide to 3-Methoxy-2-methylbenzoic acid (CAS: 55289-06-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-methylbenzoic acid, with the Chemical Abstracts Service (CAS) registry number 55289-06-0, is a substituted benzoic acid derivative. Its chemical structure features a carboxylic acid group, a methyl group, and a methoxy group attached to a benzene ring. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and applications.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 55289-06-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Melting Point | 146-150 °C | [1][4] |
| Appearance | White to off-white solid/powder | [4] |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in methanol; Insoluble in water | [6] |
| InChI Key | JPCISVSOTKMFPG-UHFFFAOYSA-N | [5] |
| SMILES | CC1=C(C=CC=C1OC)C(=O)O | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common approaches are detailed below.
Synthesis via Grignard Reaction
This method involves the formation of a Grignard reagent from a suitable haloanisole derivative, followed by carboxylation with carbon dioxide.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Add a small portion of a solution of 2-chloro-6-methylanisole (1.0 equivalent) in anhydrous THF to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 2-chloro-6-methylanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours, or pour the Grignard solution over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature and quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[4]
Synthesis from 3-Hydroxy-2-methylbenzoic acid
This two-step process involves the diazotization of an amino precursor to form the hydroxyl intermediate, followed by methylation.
Experimental Protocol:
-
Synthesis of 3-Hydroxy-2-methylbenzoic acid:
-
Dissolve 3-amino-2-methylbenzoic acid (1.0 equivalent) in a dilute aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 3-hydroxy-2-methylbenzoic acid by recrystallization.[7]
-
-
Methylation of 3-Hydroxy-2-methylbenzoic acid:
-
Dissolve the 3-hydroxy-2-methylbenzoic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Add dimethyl sulfate (a slight excess) dropwise to the stirred solution, maintaining the temperature and pH.
-
After the addition is complete, stir the reaction mixture until the reaction is complete (as monitored by TLC or HPLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product to obtain pure this compound.[4]
-
Analytical Data
While experimental spectral data for this compound is not widely available in public spectral databases, the following provides an overview of the expected analytical characteristics.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic protons will likely appear as a multiplet in the range of 7-8 ppm. The methoxy protons should appear as a singlet around 3.8-4.0 ppm, and the methyl protons as a singlet around 2.2-2.5 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The methoxy carbon will be around 55-60 ppm, and the methyl carbon will be the most upfield signal, typically around 15-20 ppm.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1680-1710 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.
-
C-O stretching bands for the methoxy group and the carboxylic acid in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
4.3. Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), should show a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The fragmentation of the methoxy and methyl groups may also be observed.
Applications in Drug Development and Agrochemicals
This compound serves as a crucial building block in the synthesis of more complex molecules with biological activity.
Agrochemicals
A significant application of this compound is in the synthesis of the insecticide methoxyfenozide .[4][8] Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone receptor agonist, disrupting the molting process in lepidopteran pests. This compound is a key precursor for one of the acylhydrazine moieties in the final molecule.
Pharmaceuticals
While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives are common scaffolds in drug discovery, and the specific substitution pattern of this molecule makes it a candidate for the synthesis of novel compounds targeting a range of biological pathways. For instance, derivatives of methoxy- and hydroxy-substituted benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[9] The anti-allergic inflammatory effects of a structurally related compound, 2-hydroxy-3-methoxybenzoic acid, have been studied, showing modulation of the FcεRI signaling pathway in mast cells. This suggests that derivatives of this compound could be explored for similar activities.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a valuable synthetic intermediate with established applications in the agrochemical industry and potential for use in pharmaceutical research and development. Its synthesis is achievable through several well-established organic chemistry reactions. While detailed public spectral data is limited, its structure allows for predictable analytical characterization. As research into novel bioactive molecules continues, this compound may find further applications as a versatile building block.
References
- 1. New method for synthesis of methoxyfenozide, an ecdysteroid agonist | Kauhanka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. This compound | 55289-06-0 | FM106366 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606) [hmdb.ca]
- 8. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]
- 9. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-2-methylbenzoic acid (CAS No. 55289-06-0). The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Structure
This compound, also known as 3-methoxy-o-toluic acid, is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzene ring substituted with a carboxyl group, a methyl group, and a methoxy group at positions 1, 2, and 3, respectively.
Molecular Formula: C₉H₁₀O₃[1][2][3]
Molecular Weight: 166.17 g/mol [4]
IUPAC Name: this compound[1][2]
CAS Number: 55289-06-0[1][2][3]
InChI Key: JPCISVSOTKMFPG-UHFFFAOYSA-N[1][2]
Physicochemical Properties
A summary of the key physical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Source(s) |
| Appearance | White to pale cream or pale yellow to pale brown/gray powder or crystals. | [2][3] |
| Melting Point | 146-156 °C (range), with specific values reported at 149 °C and 150 °C. | [2][3][5][6] |
| Boiling Point | 138 °C at 16 Torr (experimentally determined at reduced pressure). | [4] |
| Solubility | Insoluble in water; Soluble in methanol. | [4] |
| Density | 1.168 ± 0.06 g/cm³ (predicted). | [4] |
| pKa | 3.83 ± 0.10 (predicted). | [4] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet | 1H | Carboxylic acid (-COOH) |
| ~7.0-7.5 | Multiplet | 3H | Aromatic protons |
| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~2.2 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic acid carbon (-COOH) |
| ~158 | Aromatic carbon attached to -OCH₃ |
| ~135 | Aromatic carbon attached to -CH₃ |
| ~130 | Aromatic quaternary carbon |
| ~120-125 | Aromatic CH carbons |
| ~55 | Methoxy carbon (-OCH₃) |
| ~15 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~2950 | C-H stretch (aromatic and aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1250, ~1050 | C-O stretch (methoxy group) |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
| m/z | Fragment |
| 166 | [M]⁺ (Molecular ion) |
| 149 | [M - OH]⁺ |
| 135 | [M - OCH₃]⁺ |
| 121 | [M - COOH]⁺ |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical and spectroscopic properties of this compound.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Solubility
The solubility of the compound in various solvents can be assessed through simple qualitative tests.
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble. This can be repeated with gentle heating to observe temperature effects on solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Analysis: The chemical shifts, integration, and coupling patterns in the spectra are analyzed to determine the structure of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of this compound.
Caption: A logical workflow for the physicochemical characterization of a compound.
References
- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 97% 55289-06-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 55289-06-0 | FM106366 [biosynth.com]
- 6. labproinc.com [labproinc.com]
A Technical Guide to the Solubility of 3-Methoxy-2-methylbenzoic Acid in Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-methoxy-2-methylbenzoic acid in methanol. While specific quantitative solubility data for this compound in methanol is not extensively documented in publicly available literature, this guide outlines the established experimental protocols for determining solubility, presents analogous data for a related compound, and discusses the implications for drug development and research.
Introduction
This compound is a substituted benzoic acid derivative with applications as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Methanol, a polar protic solvent, is commonly used in organic synthesis and analysis, making the solubility of this compound in this solvent a key piece of information for chemists and pharmaceutical scientists.
Solubility of Substituted Benzoic Acids in Alcohols
The solubility of benzoic acid and its derivatives in alcohols is influenced by factors such as the polarity of the solvent, the ability to form hydrogen bonds, and the temperature. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, while the methoxy group can act as a hydrogen bond acceptor. These interactions with methanol molecules contribute to its solubility.
Table 1: Solubility of Benzoic Acid in Methanol at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g solvent) |
| -18 | 30 |
| -13 | 32.1 |
| 23 | 71.5 |
This data is for benzoic acid and serves as an illustrative example.[1]
Experimental Protocols for Solubility Determination
The solubility of a solid in a liquid can be determined using several established methods. The following are detailed protocols for two common and reliable methods applicable to this compound in methanol.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known amount of the solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of methanol in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated using a magnetic stirrer or a shaker bath at a constant, defined temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. This can take several hours.
-
Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured mass or volume of the clear, saturated solution is transferred to a pre-weighed container. The methanol is then carefully evaporated under controlled conditions, such as in a vacuum oven at a temperature that does not cause decomposition of the solute, until a constant weight of the dried this compound residue is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per a given mass or volume of methanol.
Isothermal Saturation Method Followed by UV-Vis Spectrophotometry
This method combines the principles of isothermal saturation with the analytical precision of UV-Vis spectrophotometry, which is particularly suitable for compounds with a chromophore, such as this compound.
Methodology:
-
Preparation of Saturated Solution: As with the gravimetric method, a saturated solution is prepared by adding an excess of this compound to methanol and allowing it to equilibrate at a constant temperature with agitation.
-
Sampling and Dilution: A precise volume of the clear, saturated supernatant is carefully withdrawn. This sample is then diluted quantitatively with fresh methanol to a concentration that falls within the linear range of a previously established calibration curve.
-
Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Calculation: The original concentration of the saturated solution, and thus the solubility, is calculated by taking into account the dilution factor.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent, applicable to the methods described above.
Caption: General workflow for solubility determination.
Conclusion
Understanding the solubility of this compound in methanol is essential for its effective use in research and drug development. While specific quantitative data remains to be extensively published, this guide provides the necessary experimental protocols to determine this critical parameter accurately. The methodologies described, including the gravimetric and spectrophotometric methods, are robust and can be readily implemented in a laboratory setting. The provided workflow diagram offers a clear and logical overview of the process. For practical applications, it is recommended that researchers determine the solubility of this compound under their specific experimental conditions.
References
An In-depth Technical Guide on the Aqueous Insolubility of 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-2-methylbenzoic acid, a substituted benzoic acid derivative, is a compound of interest in various chemical syntheses. A critical physicochemical property for its application, particularly in biological and pharmaceutical contexts, is its solubility in aqueous media. This technical guide provides a comprehensive overview of the reported insolubility of this compound in water. While quantitative solubility data remains largely unpublished in readily accessible literature, this guide synthesizes available information on its physicochemical properties, discusses the structural basis for its poor aqueous solubility, and provides a detailed, generalized experimental protocol for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 147-151 °C | [3] |
| Water Solubility | Reported as "insoluble" | [1][4][5][6][7][8] |
| Solubility in Organic Solvents | Soluble in methanol | [1][4][5][6][7][8] |
| pKa (Predicted) | ~3.83 | [6] |
Structural Basis for Aqueous Insolubility
The poor water solubility of this compound can be attributed to its molecular structure, which possesses both hydrophobic and hydrophilic moieties.
-
Hydrophobic Character: The benzene ring and the methyl group (-CH₃) are nonpolar and thus hydrophobic. These bulky, nonpolar regions of the molecule disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.
-
Hydrophilic Character: The carboxylic acid group (-COOH) and the methoxy group (-OCH₃) are polar and capable of forming hydrogen bonds with water molecules. However, the influence of the large hydrophobic portion of the molecule dominates, leading to overall low aqueous solubility.
The interplay between these opposing characteristics dictates the extent of solubility. For this compound, the hydrophobic nature of the substituted benzene ring is the primary determinant of its insolubility in water.
Factors Influencing Solubility
While inherently poorly soluble, several factors can influence the aqueous solubility of this compound and other similar aromatic carboxylic acids:
-
pH: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In alkaline solutions (pH > pKa), the carboxylic acid group will deprotonate to form the more soluble carboxylate salt (3-methoxy-2-methylbenzoate). Conversely, in acidic solutions (pH < pKa), the compound will exist predominantly in its less soluble, protonated form.
-
Temperature: For many solid solutes, solubility increases with temperature. However, the extent of this effect would need to be determined experimentally.
-
Co-solvents: The presence of organic co-solvents, such as ethanol or DMSO, can significantly increase the solubility of poorly soluble organic compounds by reducing the overall polarity of the solvent system.
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the aqueous solubility of this compound.
Experimental Protocol for Solubility Determination
While no specific quantitative solubility data for this compound in water is readily available, a standard experimental protocol, such as the shake-flask method, can be employed to determine it.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Deionized water
-
Calibrated pH meter
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a glass flask). The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Place the container in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a defined period (e.g., 2 hours) at the constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (e.g., methanol or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
HPLC Method (Preferred):
-
Develop and validate an HPLC method for the quantification of this compound. This includes determining a suitable column, mobile phase, flow rate, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen diluent.
-
Prepare a series of calibration standards and measure their absorbance at λmax.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the diluted sample using the Beer-Lambert law and the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
The following diagram outlines the experimental workflow for determining the aqueous solubility of this compound.
Caption: Workflow for the experimental determination of aqueous solubility.
Conclusion
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. labproinc.com [labproinc.com]
- 3. echemi.com [echemi.com]
- 4. 55289-06-0 | CAS DataBase [chemicalbook.com]
- 5. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 55289-06-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Cas 55289-06-0,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to 3-Methoxy-2-methylbenzoic Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, holds significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic protocols. While direct experimental data on the biological activities of this compound are limited in publicly available literature, this paper explores the known biological functions of its isomers and structurally related compounds, suggesting potential areas of investigation for its pharmacological applications. This guide also includes detailed experimental protocols for relevant biological assays and a thorough analysis of its spectroscopic characteristics, supported by data from analogous compounds.
Molecular Structure and Properties
This compound is a benzoic acid derivative with a methoxy group at the 3-position and a methyl group at the 2-position of the benzene ring. This substitution pattern influences its electronic properties and steric hindrance, which in turn dictates its reactivity and potential biological interactions.
Chemical Structure and Identifiers
The molecular structure of this compound is depicted below:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 55289-06-0[1][2] |
| Molecular Formula | C9H10O3[1] |
| Molecular Weight | 166.17 g/mol [1] |
| SMILES | CC1=C(C=CC=C1OC)C(=O)O[1] |
| InChI | InChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11)[1] |
Physicochemical Properties
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | 146.0-156.0 °C | [3] |
| Appearance | White to pale cream to pale yellow to pale brown to gray powder | [3] |
| Solubility | Soluble in methanol. Insoluble in water. | |
| pKa (Predicted) | 3.83 ± 0.10 |
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common approach involves the methoxylation of a substituted toluene derivative followed by carboxylation.
Example Synthetic Protocol
A two-step synthesis starting from 2,6-dichlorotoluene is outlined below.[4]
Step 1: Synthesis of 2-methyl-3-chloroanisole
-
To a reaction vessel, add 2,6-dichlorotoluene, sodium methoxide solution, dimethylformamide (DMF), and a cuprous salt catalyst.
-
Heat the mixture with stirring to a temperature between 80°C and 150°C.
-
Monitor the reaction until completion.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Remove DMF by vacuum distillation to obtain 2-methyl-3-chloroanisole.
Step 2: Carboxylation to form this compound
-
In a separate reactor, add magnesium turnings and tetrahydrofuran (THF).
-
Initiate the Grignard reaction by adding a small amount of bromoethane and the 2-methyl-3-chloroanisole from Step 1 at a temperature of 30°C to 60°C.
-
After the reaction initiates, add the remaining 2-methyl-3-chloroanisole dropwise while maintaining the temperature between 40°C and 60°C.
-
After the addition is complete, maintain the reaction for 1.5 to 2.5 hours.
-
Cool the reaction mixture to -15°C to -5°C.
-
Introduce dry ice (solid CO2) in portions, maintaining the temperature between 0°C and 20°C for 2 to 4 hours.
-
Recover the THF.
-
Adjust the pH of the residue to precipitate the crude product.
-
The resulting white powder is this compound, which can be further purified by recrystallization.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not extensively published. However, analysis of the spectra of closely related compounds allows for a reliable prediction of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.8 ppm.
-
Methoxy Protons (3H): A singlet around δ 3.8-3.9 ppm.
-
Methyl Protons (3H): A singlet around δ 2.2-2.4 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet typically above δ 10 ppm, which is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Aromatic Carbons (6C): Signals between δ 110-160 ppm. The carbon attached to the methoxy group would be downfield, while the carbon attached to the carboxylic acid would also be significantly downfield.
-
Methoxy Carbon: A signal around δ 55-56 ppm.
-
Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methyl, Methoxy |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~920 (broad) | O-H bend | Carboxylic acid dimer |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak [M]⁺ at m/z 166. Key fragmentation patterns for benzoic acid derivatives include the loss of hydroxyl (M-17), and the loss of the carboxyl group (M-45). The fragmentation of deprotonated benzoic acid derivatives often involves the loss of carbon dioxide.[5][6]
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not prominent in the current scientific literature. However, the well-documented pharmacological properties of its isomers and other substituted benzoic acids provide a strong basis for predicting its potential biological roles.
Inferred Biological Activities from Related Compounds
-
Antioxidant Activity: Phenolic acids, including methoxybenzoic acid derivatives, are known to possess antioxidant properties.[7] They can act as free radical scavengers, a property that is valuable in mitigating oxidative stress-related diseases.
-
Anti-inflammatory Effects: Some benzoic acid derivatives have demonstrated anti-inflammatory activity. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate CCl4-induced hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[8]
-
Enzyme Inhibition: 4-Methoxybenzoic acid is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[9] This suggests that this compound could also be explored for its potential as a tyrosinase inhibitor for applications in cosmetics and medicine.
Caption: Potential biological activities of this compound.
Postulated Signaling Pathway Involvement
Given the potential anti-inflammatory and antioxidant activities, this compound could modulate key signaling pathways involved in these processes.
Caption: Postulated signaling pathway interactions.
Experimental Protocols for Biological Assays
For researchers interested in investigating the potential biological activities of this compound, the following are detailed protocols for relevant in vitro assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add 50 µL of each sample dilution to respective wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit thermally induced protein denaturation, which is a hallmark of inflammation.[10]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound (test compound)
-
Diclofenac sodium (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a 5% w/v solution of BSA or egg albumin in PBS.
-
Prepare various concentrations of the test compound and positive control.
-
The reaction mixture consists of 0.2 mL of the protein solution and 2.8 mL of PBS.
-
Add 2 mL of the test compound or positive control solution to the reaction mixture.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 660 nm.
-
The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the denatured protein solution without the sample, and A_sample is the absorbance with the sample.
Enzyme Inhibition: Tyrosinase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanogenesis.[11][12]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 100 units/mL).
-
Prepare a solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).
-
Prepare serial dilutions of the test compound and positive control in the buffer.
-
In a 96-well plate, add 40 µL of the test compound or positive control, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Conclusion
This compound is a readily synthesizable aromatic compound with a well-defined molecular structure. While direct biological data is scarce, the known activities of its structural isomers strongly suggest its potential as an antioxidant, anti-inflammatory agent, and enzyme inhibitor. The experimental protocols provided herein offer a framework for the systematic investigation of these potential biological functions. Further research into the pharmacological properties and signaling pathway interactions of this compound is warranted and could unveil novel therapeutic applications for this versatile molecule. This technical guide serves as a foundational resource for researchers and drug development professionals embarking on the exploration of this promising compound.
References
- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 5. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methoxy-2-methylbenzoic acid. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide utilizes a predicted ¹H NMR spectrum to facilitate its structural elucidation. The methodologies and interpretations presented herein serve as a robust framework for the analysis of this and structurally related compounds.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was generated using the online NMR prediction tool, NMRDB.org. It is important to note that while these predictions are based on sophisticated algorithms, they should ideally be confirmed with experimental data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.65 | Doublet (d) | 8.1 | 1H |
| H-5 | 7.33 | Triplet (t) | 8.0 | 1H |
| H-4 | 6.94 | Doublet (d) | 7.9 | 1H |
| OCH₃ | 3.87 | Singlet (s) | N/A | 3H |
| CH₃ | 2.52 | Singlet (s) | N/A | 3H |
| COOH | ~11-13 | Broad Singlet (br s) | N/A | 1H |
Spectrum Interpretation:
-
Aromatic Protons (H-4, H-5, H-6): The three aromatic protons appear in the region of δ 6.9-7.7 ppm. The proton at the 6-position (H-6) is predicted to be the most downfield due to the deshielding effect of the adjacent carboxylic acid group. It is expected to appear as a doublet due to coupling with H-5. The proton at the 5-position (H-5) is predicted to be a triplet, as it is coupled to both H-4 and H-6. The proton at the 4-position (H-4) is anticipated to be the most upfield of the aromatic protons and should appear as a doublet due to coupling with H-5.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are predicted to appear as a sharp singlet at approximately δ 3.87 ppm. The singlet multiplicity is due to the absence of adjacent protons.
-
Methyl Protons (CH₃): The three protons of the methyl group are predicted to resonate as a singlet around δ 2.52 ppm. Similar to the methoxy group, the lack of neighboring protons results in a singlet.
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is expected to be a broad singlet in the downfield region of the spectrum, typically between δ 11 and 13 ppm. Its chemical shift can be highly variable and is dependent on the solvent and concentration. The broadness of this signal is a result of hydrogen bonding and chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed, standard protocol for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound such as this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. NMR Data Acquisition:
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which enhances spectral resolution.
-
Tuning and Matching: Tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (this can be increased for more dilute samples)
-
Spectral Width: 0-16 ppm
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or referencing the residual solvent peak.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
Logical Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Methoxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Methoxy-2-methylbenzoic acid. Due to the absence of readily available experimental spectral data in public databases, this guide leverages established principles of 13C NMR spectroscopy and known substituent effects to provide a reliable, predicted spectrum. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Predicted 13C NMR Chemical Shift Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by considering the base chemical shifts of benzoic acid and incorporating the additive effects of the 2-methyl and 3-methoxy substituents on the aromatic ring. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | ~131 | Aromatic carbon attached to the carboxylic acid. |
| C2 | ~139 | Aromatic carbon bearing the methyl group. |
| C3 | ~158 | Aromatic carbon bearing the methoxy group. |
| C4 | ~117 | Aromatic CH. |
| C5 | ~129 | Aromatic CH. |
| C6 | ~121 | Aromatic CH. |
| C=O | ~172 | Carboxylic acid carbonyl carbon. |
| -CH3 | ~16 | Methyl group carbon. |
| -OCH3 | ~56 | Methoxy group carbon. |
Chemical Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the chemical shift data table.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic carboxylic acids include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1] For this compound, DMSO-d₆ is often preferred due to the potential for hydrogen bonding of the carboxylic acid proton.
-
Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Often, the residual solvent peak is used for referencing as a matter of convenience.
NMR Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[1]
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons (like C1, C2, C3, and the carbonyl carbon), which have longer T1 relaxation times.
-
Pulse Width (P1): A 30° or 45° pulse angle is commonly used to allow for a shorter relaxation delay and faster acquisition.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the 13C NMR spectrum of this compound.
Caption: Workflow for 13C NMR spectral analysis.
References
FT-IR spectrum of 3-Methoxy-2-methylbenzoic acid
An In-depth Technical Guide to the FT-IR Spectrum of 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. It includes a predicted spectral data table based on characteristic group frequencies, a comprehensive experimental protocol for sample analysis, and visualizations to illustrate the experimental workflow and the correlation between molecular structure and spectral features.
Introduction
This compound is an organic compound with the molecular formula C₉H₁₀O₃[1][2][3]. Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on a benzene ring, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds[4]. Understanding the is crucial for its identification, quality control, and in the study of its chemical reactions and interactions in drug development processes.
Predicted FT-IR Spectral Data
While a publicly available, fully assigned is not readily accessible, a reliable prediction of its key absorption bands can be made by analyzing the characteristic frequencies of its constituent functional groups. The data presented below is compiled from established spectroscopic correlations and data for similar molecules like benzoic acid[5][6][7][8][9].
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300-2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |
| ~3080-3010 | Medium | C-H stretch | Aromatic Ring |
| ~2980-2850 | Medium to Weak | C-H stretch (asymmetric & symmetric) | Methyl & Methoxy Groups |
| ~1700-1680 | Strong | C=O stretch | Carboxylic Acid |
| ~1610, ~1580, ~1470 | Medium to Weak | C=C stretch | Aromatic Ring |
| ~1465 | Medium | C-H bend (asymmetric) | Methyl Group |
| ~1440 | Medium | C-H bend (in-plane) | Aromatic Ring |
| ~1320-1210 | Strong | C-O stretch | Carboxylic Acid & Methoxy Group |
| ~1040 | Medium | C-O stretch (asymmetric) | Methoxy Group |
| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
| ~880-800 | Strong | C-H bend (out-of-plane) | Aromatic Ring (substitution pattern) |
Experimental Protocols
To obtain the FT-IR spectrum of solid this compound, several standard methods can be employed. The choice of method may depend on the amount of sample available, the desired spectral quality, and the available equipment.
Potassium Bromide (KBr) Pellet Method
This is a common technique for obtaining high-quality transmission spectra of solid samples.
Methodology:
-
Drying: Dry potassium bromide (KBr) powder in an oven at approximately 100°C to remove any absorbed water, which can interfere with the spectrum[10].
-
Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder[11].
-
Mixing: Add about 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by gentle grinding[11]. The mixture should be homogeneous.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet[11][12].
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range[12].
Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.
Methodology:
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum[4].
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface[11].
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal[4][11].
-
Analysis: Collect the FT-IR spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue[4].
Thin Solid Film Method
This method is suitable when the compound is soluble in a volatile solvent.
Methodology:
-
Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent in which it is soluble, such as methanol or methylene chloride[2][13].
-
Film Casting: Place a drop of the resulting solution onto one face of an infrared-transparent salt plate (e.g., NaCl or KBr)[13].
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate[13].
-
Analysis: Place the salt plate in the spectrometer's sample holder and acquire the spectrum[13].
Visualizations
Experimental Workflow for FT-IR Analysis (KBr Pellet Method)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Correlation of Functional Groups to FT-IR Peaks
Caption: Correlation of molecular functional groups to FT-IR peaks.
References
- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. [PDF] Infrared spectra of benzoic acid monomers and dimers in argon matrix | Semantic Scholar [semanticscholar.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. scribd.com [scribd.com]
- 13. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Mass Spectrometry of 3-Methoxy-2-methylbenzoic Acid
This technical guide provides an in-depth analysis of the mass spectrometry of 3-methoxy-2-methylbenzoic acid, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the predicted fragmentation patterns, presents quantitative data in a structured format, and offers detailed experimental protocols for its analysis.
Core Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Methoxy-o-toluic acid, 2-Methyl-m-anisic acid |
| Molecular Formula | C₉H₁₀O₃[1][2][3] |
| Molecular Weight | 166.17 g/mol [1][2][3] |
| CAS Number | 55289-06-0[1][2] |
Predicted Electron Ionization Mass Spectrum
The primary fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). For methoxy-substituted benzoic acids, the loss of a methyl radical (-CH₃) from the methoxy group and subsequent loss of carbon monoxide (CO) are also common fragmentation routes.[5]
The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) conditions.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 166 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) |
| 151 | [C₈H₇O₃]⁺ | [M - CH₃]⁺ |
| 149 | [C₉H₉O₂]⁺ | [M - OH]⁺ |
| 135 | [C₈H₇O₂]⁺ | [M - OCH₃]⁺ |
| 121 | [C₈H₉O]⁺ | [M - COOH]⁺ |
| 105 | [C₇H₅O]⁺ | [M - OH - CO₂]⁺ or [M - COOH - O]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the phenyl ring |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of substituents |
Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions to produce smaller, charged fragments. The proposed fragmentation pathways are visualized in the following diagram.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative experimental protocol for the analysis of this compound using GC-MS with an electron ionization source. This protocol is adapted from established methods for similar aromatic carboxylic acids.[5]
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound by dissolving 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.
-
Derivatization (Optional but Recommended): To enhance volatility and improve chromatographic peak shape, derivatization is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To a known volume of the stock solution, add a molar excess of BSTFA and heat at 60-70°C for 30 minutes.
2. Instrumentation
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysixane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Scan Rate: 2-3 scans per second.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Acquisition and Analysis
-
Inject a 1 µL aliquot of the prepared sample (derivatized or underivatized) into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the chromatographic peak corresponding to this compound or its derivative.
-
Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained fragmentation pattern with the predicted data and, if available, with a reference library spectrum for confirmation.
Experimental Workflow Diagram
The general workflow for the GC-MS analysis of this compound is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 55289-06-0 [chemicalbook.com]
- 3. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on 3-Methoxy-2-methylbenzoic Acid: Synthesis and Crystallographic Analysis Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-2-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. While a solved crystal structure with detailed crystallographic data is not publicly available at the time of this publication, this document serves as a vital resource by detailing its known chemical and physical properties. Furthermore, it presents established synthesis protocols and outlines the standard experimental methodology for determining the crystal structure of such organic compounds via single-crystal X-ray diffraction. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and further investigation of this compound and its derivatives.
Introduction
This compound is an aromatic carboxylic acid derivative with significant applications as a building block in organic synthesis. Its structural features make it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients and pesticides. A thorough understanding of its three-dimensional structure is crucial for predicting its chemical reactivity, intermolecular interactions, and solid-state properties, which are critical parameters in drug design and materials science.
Despite its importance, a detailed crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, aims to provide a thorough compilation of its known properties and synthesis methods, alongside a detailed, generalized protocol for its crystal structure determination, thereby facilitating future research in this area.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| CAS Number | 55289-06-0 |
| Appearance | White solid |
| Melting Point | 146-147 °C |
| Solubility | Soluble in methanol, insoluble in water. |
Synthesis Protocols
Several synthetic routes for the preparation of this compound have been reported. A common and effective method involves a Grignard reaction with subsequent carboxylation.
Detailed Experimental Protocol: Grignard Reaction Route
This protocol is based on established chemical literature and provides a reliable method for the laboratory-scale synthesis of this compound.
Step 1: Preparation of 2-Methyl-3-chloroanisole
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2,6-dichlorotoluene, sodium methoxide solution, dimethylformamide (DMF), and a cuprous salt catalyst.
-
Heat the mixture with stirring to a temperature between 80 °C and 150 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The filtrate is subjected to vacuum distillation to remove DMF, yielding 2-methyl-3-chloroanisole.
Step 2: Grignard Reaction and Carboxylation
-
In a separate, dry reaction vessel under a nitrogen atmosphere, add magnesium turnings and tetrahydrofuran (THF).
-
Initiate the Grignard reaction by adding a small amount of a mixed solution of bromoethane and 2-methyl-3-chloroanisole at a controlled temperature of 30-60 °C.
-
After initiation (typically 20-40 minutes), add the remaining 2-methyl-3-chloroanisole dropwise while maintaining the temperature between 40 °C and 60 °C.
-
After the addition is complete, maintain the reaction mixture at the same temperature for 1.5-2.5 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to a temperature between -15 °C and 5 °C.
-
Slowly add solid carbon dioxide (dry ice) in portions, ensuring the temperature is maintained between 0 °C and 20 °C.
-
After the addition of dry ice, allow the mixture to stir for an additional 2-4 hours.
Step 3: Work-up and Isolation
-
Pour the reaction mixture into ice-cold water.
-
Acidify the mixture to a pH of approximately 1 using a 10% hydrochloric acid solution. This will precipitate the crude this compound.
-
The organic layer is separated, and the aqueous layer may be extracted with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.
Prospective Crystal Structure Determination: A Generalized Protocol
The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction.[1] This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1] The general workflow for such an analysis is detailed below.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
Step 1: Crystal Growth
-
Material Purification: The synthesized this compound must be of high purity (>98%). This is typically achieved by recrystallization.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to find suitable conditions for slow crystal growth. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
Crystal Growth: A saturated solution of the compound is prepared in the chosen solvent system and left undisturbed in a vibration-free environment. The goal is to obtain well-formed, single crystals with dimensions suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension).
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: A suitable single crystal is selected under a microscope, ensuring it is free from cracks and other defects.
-
Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.
-
Data Collection: The mounted crystal is placed on a diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Reduction: The intensities of the diffraction spots are integrated, corrected for experimental factors, and a unique set of reflection data is generated.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Conclusion
While the definitive crystal structure of this compound remains to be determined and published, this technical guide provides the essential information currently available for this compound. The detailed synthesis protocols offer a clear pathway for its preparation, and the generalized methodology for single-crystal X-ray diffraction outlines the necessary steps for its structural elucidation. The determination of its crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the design of novel molecules with desired functionalities. It is hoped that this guide will serve as a useful resource for researchers working with this important chemical intermediate.
References
A Theoretical Deep Dive into 3-Methoxy-2-methylbenzoic Acid: A Technical Guide for Researchers
Introduction
3-Methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, characterized by the presence of a carboxylic acid, a methoxy group, and a methyl group on the benzene ring, dictates its chemical reactivity and potential biological activity. Theoretical and computational studies are instrumental in elucidating the molecular properties that underpin its utility in drug design and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its structural, electronic, and vibrational properties.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H10O3 | [3][4][5] |
| Molecular Weight | 166.17 g/mol | [3][5] |
| Melting Point | 146-156 °C | [6] |
| IUPAC Name | This compound | [3] |
| CAS Number | 55289-06-0 | [3][4] |
Computational Methodology
The theoretical investigation of benzoic acid derivatives typically employs Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[2][7]
Software: Gaussian suite of programs is a commonly used software package for these types of calculations.[2]
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently chosen for its accuracy in predicting molecular geometries and vibrational frequencies for organic molecules.[2][7]
Basis Set: The 6-311++G(d,p) basis set is often utilized to provide a good balance between computational cost and accuracy. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron density.[2][7]
Workflow:
A typical computational workflow for the theoretical analysis of a substituted benzoic acid is as follows:
Caption: A generalized workflow for the theoretical analysis of substituted benzoic acids.
Molecular Structure and Geometry
The initial step in a theoretical study is the optimization of the molecular geometry to find the lowest energy conformation. While specific calculated bond lengths and angles for this compound are not available, the following table presents the calculated values for the closely related 3-acetoxy-2-methylbenzoic acid, obtained using the B3LYP/6-311++G(d,p) level of theory.[2] These values are expected to be comparable to those of this compound.
Table 1: Selected Calculated Bond Lengths and Angles for 3-acetoxy-2-methylbenzoic acid [2]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.403 | C6-C1-C2 | 118.5 |
| C2-C3 | 1.392 | C1-C2-C3 | 120.8 |
| C3-C4 | 1.396 | C2-C3-C4 | 120.1 |
| C4-C5 | 1.391 | C3-C4-C5 | 119.5 |
| C5-C6 | 1.394 | C4-C5-C6 | 120.4 |
| C1-C6 | 1.401 | C5-C6-C1 | 120.7 |
| C1-C7 | 1.501 | C2-C1-C7 | 122.3 |
| C7=O8 | 1.215 | C6-C1-C7 | 119.2 |
| C7-O9 | 1.363 | O8-C7-O9 | 122.9 |
| O9-H10 | 0.967 | C1-C7-O9 | 112.5 |
Note: Atom numbering corresponds to the standard IUPAC nomenclature for the benzoic acid scaffold, which may differ from the specific numbering in the cited reference.
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical frequency calculations can aid in the assignment of experimental spectral bands. The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.[2]
Table 2: Selected Calculated Vibrational Frequencies for 3-acetoxy-2-methylbenzoic acid [2]
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| O-H stretch | 3734 | 3588 | Carboxylic acid O-H stretch |
| C-H stretch (aromatic) | 3100-3000 | 2979-2883 | Aromatic C-H stretching |
| C=O stretch | 1785 | 1715 | Carboxylic acid C=O stretch |
| C-C stretch (ring) | 1600-1450 | 1538-1393 | Aromatic ring C-C stretching |
| C-O stretch | 1315 | 1264 | Carboxylic acid C-O stretch |
| O-H bend | 1420 | 1365 | Carboxylic acid O-H in-plane bend |
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Caption: Relationship between HOMO, LUMO, and the energy gap.
For 3-acetoxy-2-methylbenzoic acid, the calculated HOMO-LUMO energy gap is a key parameter in assessing its reactivity.[2] A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. The blue regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack.
Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.
In this compound, the oxygen atoms of the carboxylic and methoxy groups are expected to be regions of high electron density (red), while the hydrogen atom of the carboxylic acid and the aromatic protons will be electron-deficient (blue).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It can be used to quantify intramolecular charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. For example, in substituted benzoic acids, NBO analysis can reveal the extent of electron delocalization between the benzene ring and the substituent groups.[2]
Conclusion
Theoretical studies provide an indispensable framework for understanding the molecular properties of this compound. While a complete set of calculated data for this specific molecule is not yet publicly available, the established computational methodologies and data from closely related analogs offer valuable predictive insights. DFT calculations, focusing on geometry optimization, vibrational analysis, HOMO-LUMO analysis, and MEP mapping, can effectively guide experimental work and accelerate the development of new drugs and materials based on this important chemical scaffold. Future theoretical investigations dedicated to this compound would be highly beneficial to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. This compound | 55289-06-0 | FM106366 [biosynth.com]
- 7. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]
The Discovery and History of 3-Methoxy-2-methylbenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-methylbenzoic acid, a significant aromatic carboxylic acid, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. Its utility as a key intermediate in the production of pharmaceuticals and agrochemicals underscores the importance of understanding its origins, synthesis, and chemical behavior. This technical guide provides a comprehensive overview of the discovery and history of this compound, complete with detailed experimental protocols, physicochemical data, and a visual representation of its synthesis.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[1] It is soluble in methanol but insoluble in water.[2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][4] |
| Molecular Weight | 166.18 g/mol | [3][4] |
| CAS Number | 55289-06-0 | [1][4] |
| Melting Point | 146-156 °C | [1] |
| Purity (typical) | ≥96.0% (HPLC, GC) | [1][4] |
| Appearance | White to pale cream to pale yellow to pale brown to gray powder | [1] |
| Solubility | Soluble in methanol, insoluble in water | [2][3] |
Historical Discovery and Synthesis
The first documented synthesis of this compound can be traced back to the work of Dean et al., as cited in subsequent patent literature. Their method, published in the Journal of the Chemical Society in 1961, laid the groundwork for future synthetic explorations of this compound.
The historical synthesis involved a multi-step process beginning with the alkaline fusion of a substituted naphthalene compound. The key steps of this early method are outlined below:
-
Formation of 3-hydroxy-2-methylbenzoic acid: The process started with the heating of sodium hydrogen 3-aminonaphthalene-1,5-disulphonic acid with two equivalents of sodium hydroxide and water. This reaction was conducted under high pressure (40 bar nitrogen) and temperature (275-280 °C).
-
Isolation: After cooling the reaction mixture, the intermediate, 3-hydroxy-2-methylbenzoic acid, was obtained through filtration and subsequent acidification.
-
Methylation: The final step involved the methylation of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid using dimethyl sulphate to yield this compound. The detailed specifics of this methylation step were not elaborately described in the citing patent.
This early method, while foundational, presented challenges such as the use of harsh reaction conditions and the need to isolate the intermediate, which spurred the development of more efficient synthetic routes.
Modern Synthetic Protocols
Over the years, several improved methods for the synthesis of this compound have been developed, focusing on milder conditions, higher yields, and greater efficiency. Below are detailed experimental protocols for two such modern approaches.
Synthesis from 2,6-Dichlorotoluene
This method involves a two-step process starting from the readily available 2,6-dichlorotoluene.
Step 1: Synthesis of 2-Methyl-3-chloroanisole
-
Materials: 2,6-dichlorotoluene, sodium methoxide solution, dimethylformamide (DMF), cuprous salt catalyst.
-
Procedure:
-
In a reaction kettle, add the appropriate amounts of sodium methoxide solution, 2,6-dichlorotoluene, dimethylformamide, and a cuprous salt catalyst.
-
Heat the mixture with stirring to a temperature between 80 °C and 150 °C.
-
Maintain the reaction at this temperature until completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The filtrate is subjected to reduced pressure distillation to recover the dimethylformamide, yielding 2-methyl-3-chloroanisole.
-
Step 2: Grignard Reaction and Carboxylation
-
Materials: 2-methyl-3-chloroanisole, magnesium, tetrahydrofuran (THF), bromoethane (as initiator), dry ice (solid CO₂).
-
Procedure:
-
In a separate reactor, add tetrahydrofuran and magnesium turnings.
-
To initiate the Grignard reaction, add a small amount of bromoethane and a small amount of the 2-methyl-3-chloroanisole mixture, maintaining the temperature between 30 °C and 60 °C.
-
After the reaction initiates (typically within 20-40 minutes), add the remaining 2-methyl-3-chloroanisole dropwise while maintaining the temperature between 40 °C and 60 °C.
-
After the addition is complete, continue to stir the reaction mixture for 1.5 to 2.5 hours at the same temperature.
-
Cool the reaction mixture to between -15 °C and -5 °C.
-
Slowly add crushed dry ice to the reaction mixture in batches, ensuring the temperature is maintained between 0 °C and 20 °C. Continue stirring for 2 to 4 hours.
-
Recover the tetrahydrofuran by distillation.
-
Adjust the pH of the remaining mixture, which will cause the precipitation of this compound as a white powder.
-
Synthesis via Grignard Reaction (Alternative)
This protocol provides a general workflow for a Grignard-based synthesis.
Caption: A representative workflow for the synthesis of this compound via a Grignard reaction.
Applications and Significance
This compound is a versatile building block in organic synthesis. Its primary application lies in its role as a precursor for more complex molecules. Notably, it is a key component in the preparation of certain agrochemicals and pharmaceuticals. One of its significant uses is in the synthesis of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.[2] These catalysts are renowned for their ability to effect asymmetric reductions of prochiral ketones, a critical transformation in the stereoselective synthesis of chiral alcohols, which are common structural motifs in bioactive molecules.[2]
Conclusion
From its initial discovery through a challenging high-pressure synthesis to the more refined and efficient methods employed today, the journey of this compound reflects the advancements in synthetic organic chemistry. Its enduring importance as a key intermediate highlights the continuous need for robust and scalable synthetic protocols. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to 3-Methoxy-2-methylbenzoic Acid and Its Synonyms
This technical guide provides a comprehensive overview of 3-Methoxy-2-methylbenzoic acid, a significant compound in organic synthesis and pharmaceutical research. The document details its chemical properties, various synonyms, synthesis methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Synonyms
This compound is an organic compound with multiple synonyms used across scientific literature and chemical databases. A comprehensive list of these identifiers is crucial for accurate literature searches and chemical sourcing.
Common Synonyms:
-
Benzoic acid, 3-methoxy-2-methyl-[3]
A more extensive list of depositor-supplied synonyms can be found in databases such as PubChem.[3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | Source |
| CAS Number | 55289-06-0 | [1][2][3][5][6][7][8] |
| Molecular Formula | C9H10O3 | [2][3][6][7][9] |
| Molecular Weight | 166.17 g/mol | [2][3][7] |
| Appearance | White to yellow to orange powder or crystals.[1][6][8] | TCI Chemicals, Lab Pro Inc. |
| Melting Point | 146-149 °C | [6][7][8][9] |
| Solubility | Soluble in methanol; Insoluble in water.[2][5][10] | ChemicalBook, Thermo Fisher Scientific |
| Purity | Typically >97% (HPLC) | [1][6][8] |
Applications in Synthesis
This compound is a versatile intermediate with significant applications in both asymmetric synthesis and as a building block for complex molecules.
-
Asymmetric Synthesis: It is utilized as a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst for the asymmetric reduction of prochiral ketones.[5][8][10][11] This application is crucial for the enantioselective synthesis of α-hydroxy acids and α-amino acids.[5][8][10]
-
Pharmaceutical and Agrochemical Intermediate: The compound serves as an important intermediate in the pharmaceutical and pesticide industries.[9] It is a key intermediate for the synthesis of the "green pesticide" methoxyfenozide.[12] It is also used in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[13]
-
Other Synthetic Applications: Further applications include the enantioselective synthesis of C2 symmetrical ferrocenyl diols and propargyl alcohols.[5][8][10] It is also employed in desymmetrizing reductions, for instance, leading to (S)-4-hydroxycyclohexenone.[5][10] The compound can act as a diazotization agent for producing bromoethane and as an initiator in the synthesis of dimethylformamide and tetrahydrofuran.[7]
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. The following protocols are based on documented laboratory procedures.
Method 1: From 3-Nitro-2-methylbenzoic Acid
This is a widely applied method involving reduction, diazotization, and methoxylation.[12]
-
Reduction of the Nitro Group:
-
In a 250 ml three-port bottle equipped with a thermometer, condenser, and mixer, add 60 g of water, 0.5 g of iron chloride, 36.5 g (0.2 mol) of 3-nitro-2-methylbenzoic acid, 8.3 g of sodium hydroxide, and 3.6 g of activated carbon.[9]
-
Heat the mixture to 80°C and add 22.4 g of 80% hydrazine hydrate.[9]
-
After the addition is complete, slowly heat to 90°C and maintain for 2 hours.[9]
-
Cool the reaction mixture to room temperature and filter.[9]
-
Acidify the filtrate with industrial dilute sulfuric acid to a pH of less than 2 to obtain a solution of 3-amino-2-methylbenzoic acid.[9]
-
-
Diazotization and Hydroxylation:
-
In a 500 ml three-port bottle, add the aqueous solution of 3-amino-2-methylbenzoic acid.[9]
-
At room temperature, add 78.4 g of 50% sulfuric acid, followed by 80 ml of methyl isobutyl ketone.[9]
-
Cool the mixture to 0°C and add a solution of 55.8 g of 25% sodium nitrite over 1 hour to form the diazonium salt.[9]
-
Heat the mixture to 50°C and react for 2 hours, then separate the layers.[9]
-
Wash the organic layer with 40 ml of water and remove the solvent by distillation to obtain 3-hydroxy-2-methylbenzoic acid as a light brown solid.[9]
-
-
Methoxylation:
-
The subsequent methylation of the hydroxyl group to a methoxy group can be achieved using a methylating agent like dimethyl sulfate.[14]
-
Method 2: From 2,6-Dichlorotoluene
This method involves a Grignard reaction.
-
Preparation of 2-Methyl-3-chloroanisole:
-
In a reaction kettle, add an appropriate sodium methoxide solution, 2,6-dichlorotoluene, dimethylformamide (DMF), and a cuprous salt catalyst.[12]
-
Heat the mixture with stirring to a temperature between 80°C and 150°C.[12]
-
After the reaction is complete, cool to room temperature and filter to remove the catalyst.[12]
-
The filtrate is subjected to vacuum distillation to recover DMF and obtain 2-methyl-3-chloroanisole.[12]
-
-
Grignard Reaction and Carboxylation:
-
In a separate reactor, add tetrahydrofuran (THF) and magnesium turnings.[12]
-
At a temperature of 30°C to 60°C, add a mixture of bromoethane and 2-methyl-3-chloroanisole to initiate the Grignard reaction.[12]
-
After initiation, add the remaining 2-methyl-3-chloroanisole dropwise while maintaining the temperature between 40°C and 60°C.[12]
-
Maintain the reaction for 1.5 to 2.5 hours after the addition is complete.[12]
-
Cool the mixture to -15°C to 5°C and add dry ice in portions, keeping the temperature between 0°C and 20°C for 2 to 4 hours.[12]
-
Recover the THF, and adjust the pH to precipitate the product, this compound, as a white powder.[12]
-
Experimental Workflows
The following diagrams illustrate the generalized workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound from 3-Nitro-2-methylbenzoic acid.
Caption: Workflow for the synthesis of this compound from 2,6-Dichlorotoluene.
Safety and Handling
This compound is associated with the following hazards:
-
Eye Irritation: Causes serious eye irritation (H319).[3][10]
-
Respiratory Irritation: May cause respiratory irritation (H335).[3][10]
Handling Recommendations:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed.[10]
-
Incompatible with oxidizing agents.[10]
-
Use appropriate personal protective equipment (PPE), including eye shields and gloves.
References
- 1. This compound | 55289-06-0 | TCI AMERICA [tcichemicals.com]
- 2. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | 55289-06-0 [chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. This compound | 55289-06-0 | FM106366 [biosynth.com]
- 8. This compound, 97% 55289-06-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. L18729.18 [thermofisher.com]
- 12. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 13. srinichem.com [srinichem.com]
- 14. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Role of 3-Methoxy-2-methylbenzoic Acid Derivatives in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methoxy-2-methylbenzoic acid is a versatile building block in organic synthesis. While not a direct catalyst for asymmetric reactions, its derivatives can be utilized in the formation of powerful chiral catalysts, most notably oxazaborolidine catalysts. This document provides an overview of the application of such catalysts in asymmetric synthesis, with a focus on the highly efficient and selective reduction of prochiral ketones. The protocols and data presented are based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst that can be conceptually derived from precursors related to this compound.
The CBS reduction is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched secondary alcohols, which are crucial intermediates in the pharmaceutical industry.[1][2] The catalyst, typically derived from a chiral amino alcohol, creates a chiral environment that directs the hydride delivery from a borane source to one face of the ketone, leading to high enantioselectivity.[3][4]
Data Presentation
The following table summarizes typical results for the asymmetric reduction of various ketones using a representative oxazaborolidine catalyst, demonstrating the high yields and enantioselectivities achievable.
| Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Reducing Agent | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | 10 | BH₃·THF | THF | 1.5 | >95 | 98 (R) |
| Propiophenone | 1-Phenyl-1-propanol | 10 | BH₃·THF | THF | 1.5 | >95 | 97 (R) |
| α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 5 | BH₃·THF | Toluene | 0.5 | 95 | 96 (S) |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 10 | BH₃·SMe₂ | THF | 1 | 92 | 97 (R) |
| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 10 | BH₃·THF | THF | 2 | 90 | 95 (R) |
Note: Data is representative of typical results found in the literature for CBS reductions under optimized conditions.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of a Chiral Oxazaborolidine Catalyst
While this compound is not a standard precursor, a hypothetical synthesis of a modified B-aryl oxazaborolidine is presented below to illustrate its potential role. This protocol is based on established methods for synthesizing CBS catalysts.[5][6]
Objective: To synthesize a chiral oxazaborolidine catalyst from (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine and a boronic acid derived from this compound.
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine
-
3-Methoxy-2-methylphenylboronic acid (hypothetical, to be synthesized from this compound)
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (1 equivalent).
-
Add 3-methoxy-2-methylphenylboronic acid (1 equivalent).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M.
-
Heat the mixture to reflux under an inert atmosphere.
-
Continuously remove water from the reaction mixture using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude oxazaborolidine catalyst.
-
The catalyst can be used directly for the reduction step or purified by recrystallization or chromatography if necessary.
Protocol 2: Asymmetric Reduction of Acetophenone
This protocol describes a typical CBS reduction of acetophenone to (R)-1-phenylethanol using a pre-formed or in-situ generated chiral oxazaborolidine catalyst.[7]
Objective: To perform an enantioselective reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
Chiral oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 1 M in toluene) (10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1 M solution) (1.1 equivalents)
-
Acetophenone (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath and/or dry ice/acetone bath
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add the chiral oxazaborolidine catalyst solution (10 mol%).
-
Cool the flask to 0 °C and slowly add the borane complex (0.5 equivalents) to form the active catalyst-borane complex. Stir for 15 minutes.
-
In a separate flask, dissolve acetophenone (1 equivalent) in anhydrous THF.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature, lower temperatures often improve enantioselectivity).[2]
-
Slowly add the acetophenone solution to the catalyst solution via a syringe pump over 30 minutes.
-
Simultaneously, slowly add the remaining borane solution (0.6 equivalents) to the reaction mixture.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding methanol at 0 °C.
-
Acidify the mixture with 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-phenylethanol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Diagram 1: Synthesis of a Chiral Oxazaborolidine Catalyst
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. CBS catalyst - Wikipedia [en.wikipedia.org]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enantioselective Reduction of Ketones Catalyzed by an Oxazaborolidine Derived from 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This process utilizes a Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine, generated from 3-methoxy-2-methylbenzoic acid. This method is a cornerstone of asymmetric synthesis, offering high enantioselectivity and predictable stereochemical outcomes, which are critical in the development of pharmaceutical agents and other fine chemicals.
The CBS reduction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). The catalyst, formed from a chiral amino alcohol and a boronic acid equivalent (derived here from this compound), creates a chiral environment that directs the hydride transfer from the borane to one face of the ketone. This results in the formation of a specific enantiomer of the corresponding alcohol.
Catalyst Formation
The active catalyst is an oxazaborolidine, which can be prepared in situ from a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, and a boronic acid or its precursor. In this case, this compound serves as the precursor to the corresponding boronic acid derivative that forms the oxazaborolidine.
Reaction Mechanism and Stereoselectivity
The enantioselectivity of the CBS reduction is governed by the specific transition state assembly of the catalyst, the borane, and the ketone. The generally accepted mechanism involves the following key steps:
-
Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric interactions between its larger substituent and the chiral framework of the catalyst.
-
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This directed transfer leads to the formation of the chiral alcohol with a predictable stereochemistry.
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the active catalyst for the next catalytic cycle.
The chirality of the resulting alcohol is determined by the enantiomer of the chiral amino alcohol used to prepare the catalyst. For instance, a catalyst derived from (S)-diphenylprolinol typically yields the (R)-alcohol.
Experimental Protocols
The following are generalized protocols for the in situ generation of the CBS catalyst and the subsequent enantioselective reduction of a model ketone, acetophenone. These protocols can be adapted for other ketones with appropriate modifications to reaction time, temperature, and purification procedures.
Protocol 1: In Situ Generation of the CBS Catalyst and Enantioselective Reduction of Acetophenone
This protocol describes the formation of the catalyst from this compound and (S)-α,α-diphenyl-2-pyrrolidinemethanol, followed by the reduction of acetophenone.
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 5 mol%).
-
Add this compound (0.1 mmol, 5 mol%).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Add borane-THF complex (1.0 M solution, 0.2 mL, 0.2 mmol) and stir for an additional 1 hour at room temperature to form the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetophenone (2.0 mmol) in anhydrous THF (3 mL) to the catalyst mixture over 10 minutes.
-
Add additional borane-THF complex (1.0 M solution, 2.0 mL, 2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of methanol (5 mL) at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Quantitative Data
While specific data for the CBS catalyst derived directly from this compound is not widely published, the following table presents representative data for the enantioselective reduction of various ketones using analogous CBS catalysts. This data provides an expected range of yields and enantioselectivities for similar substrates.
| Entry | Ketone Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-Me-CBS / BH₃·THF | 25 | 0.5 | >95 | 97 (R) |
| 2 | Propiophenone | (S)-Me-CBS / BH₃·THF | 25 | 1 | >95 | 96 (R) |
| 3 | 1-Tetralone | (S)-Me-CBS / BH₃·THF | 0 | 2 | 92 | 95 (R) |
| 4 | 2-Chloroacetophenone | (S)-Me-CBS / BH₃·THF | -20 | 3 | 90 | 98 (R) |
| 5 | Cyclohexyl methyl ketone | (S)-Me-CBS / BH₃·THF | 25 | 2 | 88 | 92 (S) |
| 6 | 3-Pentanone | (S)-Me-CBS / BH₃·THF | 25 | 4 | 85 | 85 (S) |
Note: The stereochemical outcome (R or S) is dependent on the priority of the substituents on the ketone. The data presented is illustrative and actual results may vary based on the specific reaction conditions and the purity of the reagents.
Safety Precautions
-
Borane-THF complex is a flammable and corrosive reagent that reacts violently with water. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all reagents and solvents with care, following standard laboratory safety procedures.
Conclusion
The enantioselective reduction of ketones using a CBS catalyst derived from this compound is a powerful and reliable method for the synthesis of chiral alcohols. The in situ generation of the catalyst offers a convenient and practical approach for laboratory-scale synthesis. The high enantioselectivities and predictable stereochemical outcomes make this a valuable tool for researchers in organic synthesis and drug development. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving optimal results.
Application Notes: The Role of 3-Methoxy-2-methylbenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 3-Methoxy-2-methylbenzoic acid as a key intermediate in the development of pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to facilitate its application in research and drug discovery.
Introduction
This compound is a substituted benzoic acid derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern allows for the strategic introduction of functional groups, making it a valuable precursor for a range of biologically active molecules. This intermediate is particularly noted for its role in the synthesis of anti-inflammatory, analgesic, and cardiovascular drugs, as well as its application in asymmetric synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 146-147 °C | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in methanol, insoluble in water | [5] |
| CAS Number | 55289-06-0 | [1][5] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are protocols for two common methods, summarized with quantitative data.
Method 1: From 2,6-Dichlorotoluene
This two-step method involves the methoxylation of 2,6-dichlorotoluene followed by a Grignard reaction and carboxylation.
Experimental Protocol:
Step 1: Synthesis of 6-chloro-2-methoxytoluene
-
To a 250 mL three-neck flask equipped with a thermometer, condenser, and stirrer, add 33 g of 2,6-dichlorotoluene and 20 mL of dimethyl sulfoxide (DMSO).
-
Heat the mixture to 160 °C under a nitrogen atmosphere.
-
Add 1 g of cuprous bromide catalyst.
-
Slowly add a solution of 10 g of sodium methoxide in 20 mL of DMSO.
-
Maintain the reaction at 160 °C for 4-6 hours, monitoring the reaction progress by gas chromatography.
-
Once the 2,6-dichlorotoluene content is less than 20%, stop the reaction.
-
Distill under reduced pressure (75-105 °C / 15-20 mmHg) to obtain 28.2 g of 6-chloro-2-methoxytoluene.
Step 2: Synthesis of this compound
-
In a four-neck flask equipped with a thermometer, condenser, nitrogen inlet, and stirrer, add 100 mL of tetrahydrofuran (THF) and 3 g of magnesium turnings.
-
Add 0.5 g of 1,2-dibromoethane to initiate the Grignard reaction and heat to reflux.
-
Slowly add 16.3 g of 6-chloro-2-methoxytoluene and maintain at reflux for 6 hours.
-
Cool the reaction mixture and add 50 mL of THF.
-
In an ice bath, maintain the temperature at -5 to 0 °C and bubble dry carbon dioxide gas through the solution for 2 hours.
-
Remove the THF by distillation at 40-45 °C / 300 mmHg.
-
Add 150 mL of water and stir for 30 minutes for hydrolysis.
-
Extract the aqueous layer with toluene.
-
Separate the organic phase, wash with water, and remove the toluene to yield the crude product.
-
Recrystallize the crude product to obtain 13.2 g of this compound.
Quantitative Data for Method 1:
| Step | Product | Yield | Purity |
| 1 | 6-chloro-2-methoxytoluene | 93% | 98.5% |
| 2 | This compound | 77.5% | 99.1% |
Synthesis Workflow for Method 1:
References
Application Notes and Protocols for the Use of 3-Methoxy-2-methylbenzoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Methoxy-2-methylbenzoic acid as a key intermediate in the synthesis of agrochemicals. The primary focus of this document is its application in the production of the insecticide methoxyfenozide. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to assist researchers in the field of agrochemical development.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the agrochemical industry. Its specific substitution pattern makes it an ideal precursor for the synthesis of complex molecules with desired biological activities. The most notable application of this compound is in the production of methoxyfenozide, a diacylhydrazine insecticide that acts as an insect growth regulator.
Application in Insecticide Synthesis: Methoxyfenozide
Methoxyfenozide, with the chemical name N'-tert-Butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide, is a highly effective and selective insecticide against lepidopteran pests.[1] It functions as an ecdysone agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt.[2]
The synthesis of methoxyfenozide from this compound is a multi-step process that involves the formation of a key hydrazide intermediate followed by acylation.
Synthetic Workflow
The overall synthetic route from this compound to methoxyfenozide is depicted below.
Caption: Synthetic workflow for Methoxyfenozide.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of methoxyfenozide starting from this compound.
Protocol 1: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride
Objective: To convert this compound to its corresponding acid chloride, a more reactive intermediate for the subsequent hydrazide formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3-Methoxy-2-methylbenzoyl chloride as an oil or low-melting solid. This product is often used in the next step without further purification. A patent describes obtaining the product with a purity of 98.8% and a yield of 94.2%.[3]
Protocol 2: Synthesis of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide
Objective: To synthesize the key hydrazide intermediate by reacting 3-Methoxy-2-methylbenzoyl chloride with tert-butylhydrazine.
Materials:
-
3-Methoxy-2-methylbenzoyl chloride
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 20-40%)
-
Toluene or dichloroethane
-
Round-bottom flask with a dropping funnel and a mechanical stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend tert-butylhydrazine hydrochloride in toluene.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium hydroxide with vigorous stirring to neutralize the hydrochloride and liberate the free tert-butylhydrazine.
-
To this cold mixture, slowly add a solution of 3-Methoxy-2-methylbenzoyl chloride in toluene via a dropping funnel, maintaining the temperature below 5 °C.[4]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 2-5 hours).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, add water to dissolve the inorganic salts. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by the purification method described in the patent, which involves acidic workup to hydrolyze byproducts followed by basification to precipitate the desired product with a purity of up to 98% and a yield of around 97%.[5]
Protocol 3: Synthesis of Methoxyfenozide
Objective: To synthesize the final product, methoxyfenozide, by acylating the intermediate hydrazide with 3,5-dimethylbenzoyl chloride.
Materials:
-
N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide
-
3,5-Dimethylbenzoyl chloride
-
Sodium hydroxide (NaOH) solution (e.g., 40%) or an organic base like triethylamine or pyridine
-
Toluene or dichloroethane
-
Round-bottom flask with a dropping funnel and a mechanical stirrer
-
Ice bath
Procedure:
-
Dissolve N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide in toluene in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.[4]
-
Simultaneously, and dropwise, add a solution of 3,5-dimethylbenzoyl chloride in toluene and a solution of sodium hydroxide, while maintaining the temperature below 5 °C. The rates of addition should be controlled so that both additions finish at approximately the same time.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for about 2 hours.[4]
-
Monitor the reaction for completion using TLC or HPLC.
-
Upon completion, the precipitated solid product is collected by filtration.
-
Wash the solid with water to remove any inorganic salts.
-
The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure methoxyfenozide as a white solid.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of methoxyfenozide.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₁₀O₃ | 166.17 | 149-151 |
| N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide | C₁₄H₂₂N₂O₂ | 266.34 | - |
| Methoxyfenozide | C₂₂H₂₈N₂O₃ | 368.47 | 202-205[4] |
Table 2: Synthesis Yields and Purity
| Reaction Step | Product | Reported Yield (%) | Reported Purity (%) |
| Protocol 1 | 3-Methoxy-2-methylbenzoyl Chloride | 94.2[3] | 98.8[3] |
| Protocol 2 | N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide | ~97[5] | ~98[5] |
| Protocol 3 | Methoxyfenozide | High | >95 |
Table 3: Spectroscopic Data for Methoxyfenozide
| Technique | Data |
| ¹H NMR | Predicted shifts include signals for aromatic protons, tert-butyl protons, methoxy protons, and methyl protons on the benzoyl rings. |
| ¹³C NMR | Predicted shifts include signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| Mass Spec (MS) | Characterized by a molecular ion peak corresponding to its molecular weight (m/z = 368.47). |
| Infrared (IR) | Expected to show characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-O stretching (ether). |
Mode of Action: Ecdysone Receptor Signaling Pathway
Methoxyfenozide acts as an agonist of the ecdysone receptor, a key regulator of insect molting and development.[2] The ecdysone receptor is a heterodimer composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[6]
In a normal physiological process, the insect molting hormone, 20-hydroxyecdysone (20E), binds to the EcR-USP complex. This binding event triggers a cascade of gene expression that leads to the initiation of molting.
Methoxyfenozide mimics the action of 20E by binding to the EcR-USP complex.[2] This premature and continuous activation of the ecdysone receptor signaling pathway leads to an incomplete and lethal molt, ultimately causing the death of the insect larva.
Caption: Ecdysone receptor signaling pathway.
Other Potential Agrochemical Applications
While the primary application of this compound in agrochemicals is for the synthesis of methoxyfenozide, its structural motif as a substituted benzoic acid suggests potential for its use as a scaffold in the development of other bioactive molecules. Substituted benzamides, which can be derived from benzoic acids, are known to exhibit fungicidal properties. Further research could explore the synthesis and biological evaluation of novel fungicides or herbicides derived from this compound.
Conclusion
This compound is a critical intermediate in the synthesis of the commercially important insecticide, methoxyfenozide. The synthetic route is well-established and involves the formation of a key hydrazide intermediate followed by acylation. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers involved in the synthesis and development of novel agrochemicals. Understanding the synthetic pathways and the mode of action of such compounds is essential for the design of new and effective crop protection agents.
References
- 1. CN106699596A - Preparation process of methoxyfenozide - Google Patents [patents.google.com]
- 2. fao.org [fao.org]
- 3. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]
- 4. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]
- 5. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of methyl 3-methoxy-2-methylbenzoate via the Fischer esterification of 3-Methoxy-2-methylbenzoic acid. This process is a fundamental acid-catalyzed reaction widely employed in organic synthesis and is particularly relevant in the fields of medicinal chemistry and drug development for the generation of ester derivatives with modified pharmacokinetic profiles.
Introduction
The esterification of carboxylic acids is a classic and versatile transformation in organic chemistry. The Fischer esterification method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1] This reversible reaction reaches equilibrium, which can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[2][3] The resulting esters, such as methyl 3-methoxy-2-methylbenzoate, are often crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The methoxy and methyl substituents on the benzoic acid ring can influence the molecule's biological activity and metabolic stability.
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and deprotonation steps. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4][5] Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[6] Each step in this mechanism is reversible.[6]
Experimental Protocol
This protocol details the synthesis of methyl 3-methoxy-2-methylbenzoate from this compound and methanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Glassware for filtration (e.g., Buchner funnel, filter paper)
Procedure:
1. Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound and a significant excess of anhydrous methanol. The methanol serves as both a reactant and the solvent.
-
With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
2. Reflux:
-
Attach a reflux condenser to the flask and add boiling chips.
-
Heat the reaction mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or oil bath.
-
Maintain the reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing water.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.[7]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may cause pressure buildup), and finally with brine.[7][8]
4. Drying and Concentration:
-
Dry the collected organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
5. Purification:
-
The crude methyl 3-methoxy-2-methylbenzoate can be purified by distillation or column chromatography on silica gel to obtain the pure product.[8]
Safety Precautions:
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table provides representative quantitative data for a typical Fischer esterification reaction. Actual amounts should be scaled as needed for a specific experiment.
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 166.17 | 5.0 g | 30.1 | 1.0 |
| Methanol | 32.04 | 50 mL | - | ~41 |
| Concentrated H₂SO₄ | 98.08 | 0.5 mL | - | catalytic |
| Reaction Conditions | ||||
| Temperature | ~65 °C (Reflux) | |||
| Reaction Time | 1-4 hours | |||
| Expected Product | ||||
| Methyl 3-methoxy-2-methylbenzoate | 180.19 | ~5.4 g (theoretical) | 30.1 | - |
Note: Yields can vary based on reaction scale, purity of reagents, and the efficiency of the work-up and purification steps.
Visualizations
Experimental Workflow:
The following diagram illustrates the key steps in the esterification protocol.
Caption: A workflow diagram illustrating the esterification process from reaction setup to final product purification.
Signaling Pathway (Reaction Mechanism):
This diagram outlines the mechanistic steps of the acid-catalyzed esterification.
Caption: The mechanism of Fischer esterification, showing the key intermediates from the initial protonation to the final ester product.
References
- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for Amidation Reactions of 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-methylbenzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules. Its derivatives are of interest in medicinal chemistry and drug discovery. The formation of an amide bond from the carboxylic acid functionality is a critical transformation, enabling the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the amidation of this compound using common and efficient coupling reagents, along with representative data and workflow visualizations.
Applications in Drug Development
While specific applications of amides derived directly from this compound are not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore present in numerous therapeutic agents. Amidation of benzoic acid derivatives is a common strategy in the synthesis of compounds targeting a wide range of biological targets. For instance, substituted benzamides have been investigated for their potential as kinase inhibitors, which can interfere with signaling pathways involved in cancer cell proliferation.[1] The structural motifs of this compound could be incorporated into novel drug candidates for various diseases.
Data Presentation: Representative Amidation Reactions
The following table summarizes expected quantitative data for the amidation of this compound with representative amines using standard coupling reagents. The data is based on typical yields and reaction times observed for structurally similar benzoic acid derivatives under the specified conditions.[1]
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Expected Yield (%) |
| This compound | Benzylamine | EDC, HOBt, DIPEA | DMF | 12-24 | 80-90 |
| This compound | Aniline | HATU, DIPEA | DMF | 2-4 | 85-95 |
| This compound | Piperidine | EDC, HOBt, DIPEA | DCM | 12-24 | 75-85 |
| This compound | 4-Fluoroaniline | HATU, DIPEA | DMF | 2-4 | 80-90 |
Note: The expected yields are estimates based on amidation reactions of other benzoic acid derivatives and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amidation
This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[1][2]
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU-Mediated Amidation
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times.[3][4]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Visualizations
References
Application Notes and Protocols: 3-Methoxy-2-methylbenzoic Acid Derivatives as Precursors in Herbicide Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of herbicides derived from precursors structurally related to 3-Methoxy-2-methylbenzoic acid. This document details the synthetic pathway of the commercial corn herbicide Tolpyralate, which utilizes a substituted 2-methylbenzoic acid derivative, highlighting the potential of this class of molecules in agrochemical development.
Introduction
Substituted benzoic acid derivatives are pivotal building blocks in the synthesis of a wide range of agrochemicals. While this compound itself is a valuable intermediate in the pharmaceutical and specialty chemical industries, its structural analogs serve as key precursors in the development of modern herbicides. This document focuses on the synthesis of Tolpyralate, a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide, from a 3-alkoxy-2-methylbenzoic acid derivative. The protocols and data presented herein offer valuable insights for researchers engaged in the discovery and development of new herbicidal active ingredients.
Tolpyralate is a selective post-emergence herbicide effective for weed control in corn.[1][2] It demonstrates high efficacy against a broad spectrum of grass and broadleaf weeds, including those resistant to other herbicide modes of action like glyphosate and ALS inhibitors.[2][3] Its mode of action involves the inhibition of the HPPD enzyme, which is crucial for carotenoid biosynthesis in susceptible plants, leading to chlorophyll degradation and eventual plant death.[1][2]
Herbicide Synthesis Pathway: Tolpyralate
The synthesis of Tolpyralate from a substituted 2-methylbenzoic acid derivative involves a multi-step process. The following diagram illustrates the overall synthetic workflow.
Caption: Overall synthetic workflow for Tolpyralate.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Tolpyralate, based on published literature.[3]
Protocol 1: Synthesis of 1,3-Dichloro-2-methyl-4-(methylsulfonyl)benzene
-
Reaction Setup: In a suitable reaction vessel, heat a mixture of 2,6-dichlorotoluene (1.0 eq) and methanesulfonyl chloride (1.2 eq) to 80°C.
-
Catalyst Addition: Add iron (III) chloride (1.0 eq) portion-wise to the heated mixture.
-
Reaction: Increase the temperature to 120°C and stir the mixture for 6 hours.
-
Work-up: Cool the reaction mixture to 90°C. Slowly add 10% hydrochloric acid, followed by 2-propanol, while maintaining the temperature above 80°C.
-
Isolation: Cool the mixture to room temperature with vigorous stirring. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with a mixture of water and 2-propanol. The obtained solid can be further purified by dissolving in hot ethyl acetate, filtering to remove insoluble materials, and concentrating the filtrate to yield the product as a pale yellow solid.
Protocol 2: Synthesis of 1-Chloro-3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzene
-
Reaction Setup: To a suspension of 1,3-dichloro-2-methyl-4-(methylsulfonyl)benzene (1.0 eq) in toluene, add 2-methoxyethanol (1.07 eq) and sodium hydroxide (2.0 eq).
-
Reaction: Reflux the mixture for 3 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Isolation: To the residue, add a mixture of methanol and water and stir. Collect the resulting solid by filtration.
-
Purification: Wash the solid with water and dry to obtain the product as a pale yellow solid.
Protocol 3: Synthesis of 3-(2-Methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid
-
Reaction Setup: In a high-pressure autoclave, combine 1-chloro-3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzene (1.0 eq), sodium carbonate (1.5 eq), 1,4-bis(diphenylphosphino)butane (0.02 eq), and 5% Pd/C (wet, 0.03 eq) in a mixed solvent of water and 2-methyl-2-propanol.
-
Reaction Conditions: Flush the autoclave with nitrogen gas, followed by carbon monoxide. Pressurize the autoclave with carbon monoxide (2.5 MPa) and heat the mixture.
-
Work-up: After the reaction, cool the mixture and filter. Acidify the filtrate with hydrochloric acid.
-
Isolation: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization.
Protocol 4: Synthesis of Tolpyralate
-
Acid Chloride Formation: To a stirred suspension of 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq) in toluene, add thionyl chloride (1.15 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture at reflux for 2 hours.
-
Condensation: In a separate vessel, dissolve 1-ethyl-1H-pyrazol-5-ol (1.1 eq) in toluene and add triethylamine (1.1 eq). To this solution, add the previously prepared acid chloride solution dropwise, maintaining the temperature below 30°C. Stir for 1 hour at room temperature, then heat to 80°C for 30 minutes.
-
Fries Rearrangement: Cool the solution and pour it into water. The intermediate undergoes a Fries rearrangement.
-
Alkylation and Final Product Formation: The resulting intermediate is then alkylated to yield Tolpyralate.[1] A detailed procedure involves heating the intermediate with 1-chloroethyl methyl carbonate in the presence of potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a suitable solvent such as 2-butanone.
-
Isolation and Purification: After the reaction, the mixture is cooled, and the product is isolated by filtration and washed with water and a mixture of hexane and toluene.[3]
Quantitative Data
Table 1: Synthesis Yields for Tolpyralate Intermediates
| Step | Intermediate | Reported Yield | Reference |
| 1. Friedel-Crafts Reaction | 1,3-Dichloro-2-methyl-4-(methylsulfonyl)benzene | 71% | [3] |
| 2. Nucleophilic Aromatic Substitution | 1-Chloro-3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzene | 81% | [4] |
| 3. Palladium-Catalyzed Carbonylation | 3-(2-Methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoic acid | 93% | [3] |
| 4. Condensation, Rearrangement, and Alkylation (3 steps) | Tolpyralate | 72% | [3] |
Table 2: Herbicidal Efficacy of Tolpyralate
| Weed Species | Common Name | Application Rate (g a.i./ha) | % Control (at 8 WAA) | Reference |
| Chenopodium album | Common Lambsquarters | <15.5 | ≥90% | [5] |
| Abutilon theophrasti | Velvetleaf | <15.5 | ≥90% | [5] |
| Amaranthus spp. | Pigweed species | <15.5 | ≥90% | [5] |
| Ambrosia artemisiifolia | Common Ragweed | <15.5 | ≥90% | [5] |
| Setaria faberi | Green Foxtail | <15.5 | ≥90% | [5] |
| Amaranthus tuberculatus | Waterhemp (glyphosate-resistant) | 30-50 | Excellent | [2] |
Signaling Pathway and Mode of Action
Tolpyralate acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in the tyrosine degradation pathway which is essential for plastoquinone and α-tocopherol biosynthesis. The inhibition of HPPD leads to a depletion of these vital compounds, which in turn disrupts carotenoid biosynthesis. Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms and ultimately, the death of susceptible weeds.
Caption: Mode of action of Tolpyralate via HPPD inhibition.
Conclusion
The synthesis of the herbicide Tolpyralate from a 3-alkoxy-2-methylbenzoic acid derivative underscores the importance of this class of compounds as precursors in modern agrochemical research. The provided protocols and quantitative data serve as a valuable resource for scientists and researchers in the field, offering a practical guide for the synthesis and evaluation of novel herbicidal compounds based on the substituted benzoic acid scaffold. Further exploration of derivatives of this compound could lead to the discovery of new active ingredients with improved efficacy and desirable environmental profiles.
References
- 1. Tolpyralate: Synthesis, Application and Mode of Action_Chemicalbook [chemicalbook.com]
- 2. iskweb.co.jp [iskweb.co.jp]
- 3. Discovery and structure optimization of a novel corn herbicide, tolpyralate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Tolpyralate Efficacy: Part 1. Biologically Effective Dose of Tolpyralate for Control of Annual Grass and Broadleaf Weeds in Corn | Weed Technology | Cambridge Core [cambridge.org]
Application Notes and Protocols: Synthesis of Biologically Active Compounds from 3-Methoxy-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological activity of compounds derived from 3-Methoxy-2-methylbenzoic acid. The focus is on providing practical, detailed protocols and relevant biological data to aid in the research and development of novel biologically active molecules.
Introduction
This compound is a versatile scaffold in medicinal chemistry and agrochemistry. Its substituted phenyl ring offers a key starting point for the synthesis of a variety of compounds with diverse biological activities. One of the most prominent examples of a biologically active compound derived from this scaffold is the insecticide Methoxyfenozide. This document will detail the synthesis, mechanism of action, and biological activity of Methoxyfenozide as a prime example of a potent and selective insecticide derived from this compound.
Featured Biologically Active Compound: Methoxyfenozide
Methoxyfenozide is a diacylhydrazine insecticide that exhibits high efficacy against a wide range of lepidopteran pests.[1] It functions as a potent agonist of the insect molting hormone, 20-hydroxyecdysone (20E), by binding with high affinity to the ecdysone receptor complex (EcR:USP).[1] This action prematurely induces a lethal molt in larval stages, leading to cessation of feeding and subsequent mortality.[1]
Biological Activity Data
The insecticidal activity of Methoxyfenozide has been quantified against various lepidopteran pests. The following table summarizes its potency, primarily expressed as the median lethal concentration (LC50).
| Pest Species | Life Stage | LC50 Value | Exposure Time | Reference |
| Spodoptera exigua (Beet armyworm) | Third instar | 0.23 mg/kg diet | 264 h | [2] |
| Spodoptera littoralis (Cotton leafworm) | Second instar | 1.748 µg/mL | 96 h | [3] |
| Plutella xylostella (Diamondback moth) | Larvae | 24 mg/L | 72 h | [4] |
Mechanism of Action: Ecdysone Receptor Agonism
Methoxyfenozide mimics the natural insect molting hormone, 20-hydroxyecdysone, by binding to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This binding event initiates the downstream signaling cascade that leads to premature and incomplete molting, ultimately resulting in the death of the insect larva.
Experimental Protocols
The following section provides a detailed protocol for the laboratory-scale synthesis of Methoxyfenozide, starting from this compound.
Synthesis of Methoxyfenozide: An Overview
The synthesis of Methoxyfenozide from this compound is a multi-step process that can be broadly divided into the formation of an activated acid derivative, followed by reaction with a substituted hydrazine, and a final acylation step.
Protocol 1: Synthesis of 3-Methoxy-2-methylbenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound in anhydrous toluene, add thionyl chloride (1.5 equivalents) dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Methoxy-2-methylbenzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide
Materials:
-
3-Methoxy-2-methylbenzoyl chloride
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (or other suitable base)
-
Dichloroethane (or other suitable solvent)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a reaction vessel, add tert-butylhydrazine hydrochloride to dichloroethane and cool the mixture to -5 to 0 °C using an ice-salt bath.
-
Slowly add an aqueous solution of sodium hydroxide to neutralize the hydrochloride and liberate the free base.
-
To this cold mixture, add a solution of 3-Methoxy-2-methylbenzoyl chloride in dichloroethane dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 7-9 hours.
-
Upon completion, add water and stir. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of Methoxyfenozide
Materials:
-
N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide
-
3,5-Dimethylbenzoyl chloride
-
Toluene (or other suitable solvent)
-
Sodium hydroxide (or other suitable base)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide in toluene and cool the solution to below 0 °C.
-
Simultaneously, add a solution of 3,5-dimethylbenzoyl chloride in toluene and an aqueous solution of sodium hydroxide dropwise to the reaction mixture, ensuring the temperature remains below 0 °C and the pH is maintained slightly acidic.
-
After the addition is complete, allow the reaction to stir for an additional 7-9 hours.
-
Once the reaction is complete, as monitored by TLC, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Methoxyfenozide can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white solid.
Note: These protocols are a synthesis of information from various sources and should be adapted and optimized for specific laboratory conditions. Standard laboratory safety procedures should be followed at all times.
References
- 1. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and sublethal effects of methoxyfenozide on Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and biochemical impact of methoxyfenozide/spinetoram mixture on susceptible and methoxyfenozide-selected strains of Spodoptera littoralis (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions with 3-Methoxy-2-methylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methoxy-2-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structural features, including a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, allow for a variety of chemical transformations. These transformations make it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as anti-inflammatory and analgesic drug molecules.[2] This document provides detailed experimental protocols for the synthesis of this compound and its derivatives, along with relevant data and workflow diagrams.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 55289-06-0 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 146-147 °C | [1] |
| Solubility | Soluble in methanol, insoluble in water. | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorotoluene
This protocol outlines a two-step synthesis starting from 2,6-dichlorotoluene. The first step involves the formation of 6-chloro-2-methoxytoluene, followed by a Grignard reaction and subsequent carboxylation to yield the final product.[1]
Step 1: Preparation of 6-chloro-2-methoxytoluene
-
Materials: 2,6-dichlorotoluene, Dimethyl sulfoxide (DMSO), Sodium methoxide, Copper(I) bromide.
-
Equipment: 250 mL three-neck flask, thermometer, condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To a 250 mL three-neck flask, add 33 g of 2,6-dichlorotoluene and 20 mL of DMSO.
-
Stir the mixture under a nitrogen atmosphere and heat to 160 °C.
-
Add 1 g of copper(I) bromide catalyst.
-
Slowly add a solution of 10 g of sodium methoxide dissolved in 20 mL of DMSO.
-
Maintain the reaction at 160 °C for 4-6 hours, monitoring the reaction progress by gas chromatography.
-
Once the reaction is complete (less than 2% of 2,6-dichlorotoluene remaining), cool the mixture.
-
Purify the product by distillation under reduced pressure (75-105 °C / 15-20 mmHg) to obtain 6-chloro-2-methoxytoluene.
-
Step 2: Preparation of this compound
-
Materials: 6-chloro-2-methoxytoluene, Magnesium turnings, 1,2-Dibromoethane, Tetrahydrofuran (THF), Dry CO₂, Toluene, Hydrochloric acid.
-
Equipment: Four-neck flask, thermometer, condenser, N₂ inlet, magnetic stirrer, ice bath.
-
Procedure:
-
In a four-neck flask, add 100 mL of THF and 3 g of magnesium turnings.
-
Add 0.5 g of 1,2-dibromoethane to initiate the Grignard reaction and heat the mixture to reflux.
-
Slowly add 16.3 g of 6-chloro-2-methoxytoluene while maintaining reflux.
-
Continue refluxing for 6 hours after the addition is complete.
-
Cool the reaction mixture and add 50 mL of THF.
-
In an ice bath, maintain the temperature between -5 to 0 °C and bubble dry CO₂ through the solution for 2 hours.
-
After the reaction is complete, remove the THF by distillation at 40-45 °C / 300 mmHg.
-
Add 150 mL of water and stir for 30 minutes to hydrolyze the mixture.
-
Extract the product with toluene.
-
Wash the organic phase with water, separate the organic layer, and remove the toluene to yield the crude product.
-
Recrystallize the crude product to obtain pure this compound.
-
Quantitative Data for Protocol 1:
| Step | Product | Starting Material | Yield | Purity | Melting Point |
| 1 | 6-chloro-2-methoxytoluene | 2,6-dichlorotoluene | 93% | 98.5% | N/A |
| 2 | This compound | 6-chloro-2-methoxytoluene | 77.5% | 99.1% | 146-147 °C |
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of this compound from 2,6-dichlorotoluene.
Protocol 2: Synthesis of this compound from 3-nitro-2-methylbenzoic Acid
This protocol describes a three-step synthesis starting from 3-nitro-2-methylbenzoic acid, involving reduction, diazotization, and methoxylation.[1]
Step 1: Preparation of 3-amino-2-methylbenzoic acid
-
Materials: 3-nitro-2-methylbenzoic acid, Iron(III) chloride, Sodium hydroxide, Activated carbon, Hydrazine hydrate (80%), Sulfuric acid.
-
Equipment: 250 mL three-neck flask, thermometer, condenser, magnetic stirrer.
-
Procedure:
-
In a 250 mL three-neck flask, add 60 g of water, 0.5 g of iron(III) chloride, 36.5 g (0.2 mol) of 3-nitro-2-methylbenzoic acid, 8.3 g of sodium hydroxide, and 3.6 g of activated carbon.
-
Heat the mixture to 80 °C and add 22.4 g of 80% hydrazine hydrate.
-
After the addition, slowly heat to 90 °C and maintain for 2 hours.
-
Cool to room temperature and filter.
-
Acidify the filtrate with dilute sulfuric acid to a pH of less than 2 to precipitate the product.
-
Step 2: Preparation of 3-hydroxy-2-methylbenzoic acid
-
Materials: 3-amino-2-methylbenzoic acid solution (from Step 1), Sulfuric acid (50%), Methyl isobutyl ketone, Sodium nitrite solution (25%).
-
Equipment: 500 mL three-neck flask, thermometer, condenser, magnetic stirrer.
-
Procedure:
-
To the aqueous solution of 3-amino-2-methylbenzoic acid, add 78.4 g of 50% sulfuric acid at room temperature.
-
Add 80 mL of methyl isobutyl ketone.
-
Cool the mixture to 0 °C and slowly add 55.8 g of 25% sodium nitrite solution over 1 hour to form the diazonium salt.
-
Heat the reaction to 50 °C for 2 hours.
-
Separate the organic layer and wash it with 40 mL of water.
-
Remove the solvent by distillation to obtain the product.
-
Step 3: Preparation of this compound
-
Materials: 3-hydroxy-2-methylbenzoic acid, Sodium hydroxide, Methylating agent (e.g., dimethyl sulfate - use with extreme caution), Hydrochloric acid.
-
Procedure:
-
Dissolve the 3-hydroxy-2-methylbenzoic acid in a suitable solvent.
-
Add solid sodium hydroxide.
-
After the insulation reaction is complete, cool to 40 °C.
-
Add a methylating agent and react.
-
After the reaction, adjust the pH to 2 with industrial hydrochloric acid.
-
Filter the precipitate and wash with 50 mL of water twice.
-
Dry the product to obtain crude this compound, which can be further purified by crystallization.
-
Quantitative Data for Protocol 2:
| Step | Product | Starting Material | Yield | Purity |
| 1-3 | This compound | 3-nitro-2-methylbenzoic acid | 85% (overall) | 96.0% (crude), 99% (after crystallization) |
Synthetic Pathway for Protocol 2
Caption: Synthetic route for this compound starting from 3-nitro-2-methylbenzoic acid.
Applications in Drug Development
This compound and its isomers serve as crucial intermediates in the synthesis of various pharmaceuticals. For instance, the related compound 3-Methoxy-4-methylbenzoic acid is a precursor for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[2] It is utilized in the synthesis of Zafirlukast, for respiratory conditions, and Finerenone, for kidney-related conditions.[5] The versatile reactivity of the carboxylic acid, methoxy, and methyl groups allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry for structure-activity relationship (SAR) studies.[2]
Note on Signaling Pathways:
Based on the available literature, this compound is primarily documented as a synthetic intermediate. There is no direct evidence or established research detailing its involvement in specific biological signaling pathways. Its role in drug development is as a structural component of the final active pharmaceutical ingredient, which in turn interacts with biological targets.
Safety and Handling
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[4]
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Incompatible with oxidizing agents.[4]
Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
References
Application Notes: Synthesis of Novel Benzophenone-Based UV Stabilizers from 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel UV stabilizers derived from 3-methoxy-2-methylbenzoic acid. The focus is on the preparation of 2-hydroxybenzophenone derivatives, a prominent class of UV absorbers used in the protection of polymers, coatings, and other materials from photodegradation. While this compound is not yet a common precursor for commercial UV stabilizers, its unique substitution pattern offers the potential for developing new stabilizers with tailored properties.
Introduction
UV stabilizers are essential additives that protect materials from the damaging effects of ultraviolet radiation, which can lead to discoloration, loss of mechanical strength, and overall degradation. Benzophenones, particularly those with a hydroxyl group in the ortho position to the carbonyl, are highly effective UV absorbers. They function by absorbing harmful UV radiation and dissipating it as harmless thermal energy through a process of excited-state intramolecular proton transfer (ESIPT).
This document outlines a proposed synthetic pathway for a novel benzophenone-type UV stabilizer starting from this compound. The synthesis involves a two-step process: the conversion of the carboxylic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation reaction with a substituted phenol.
Proposed Synthesis Pathway
The proposed synthesis involves the Friedel-Crafts acylation of a phenolic substrate with the acyl chloride of this compound. This reaction is a classic and versatile method for the formation of aryl ketones.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-2-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important organic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Grignard Reaction: This is a widely used method involving the formation of a Grignard reagent from a substituted haloanisole, followed by carboxylation with carbon dioxide.
-
Oxidation of 3-Methoxy-2-methylbenzyl Alcohol: The corresponding benzyl alcohol can be oxidized to the carboxylic acid.
-
From 2,6-Dichlorotoluene: A multi-step process starting with the methoxylation of 2,6-dichlorotoluene, followed by a Grignard reaction.
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the possible reasons?
A2: Failure of a Grignard reaction to initiate is a common issue. Key factors to investigate include:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and that anhydrous solvents are used.[1][2]
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium surface by crushing the turnings, or by using a small crystal of iodine or 1,2-dibromoethane is recommended.[2][3]
-
Purity of Starting Materials: Impurities in the haloanisole starting material can inhibit the reaction.
Q3: What are the major side products I should be aware of in the Grignard synthesis of this compound?
A3: A significant side product in Grignard reactions is the formation of a homocoupling product through a Wurtz-type reaction.[1][4] In this specific synthesis, this would result in the formation of a biphenyl derivative. Additionally, if the Grignard reagent comes into contact with water or other protic sources, it will be quenched to form 2-methylanisole.
Q4: How can I effectively purify the final this compound product?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical and depends on the impurities present. A common procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[5] Acid-base extraction during the work-up is also crucial to separate the acidic product from neutral byproducts like the biphenyl derivative.
Troubleshooting Guides
Grignard Reaction and Carboxylation Route
This guide addresses common issues encountered when synthesizing this compound via the Grignard reaction of a halo-2-methylanisole with carbon dioxide.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield of Grignard Reagent | 1. Presence of moisture in glassware or solvent. | - Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled, anhydrous solvents. |
| 2. Magnesium surface is passivated (oxidized). | - Gently crush the magnesium turnings in a mortar and pestle before use.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask to activate the magnesium.[2][3] | |
| 3. Slow initiation of the reaction. | - Gently warm the flask. - Add a small portion of the haloanisole solution first and wait for the reaction to initiate (indicated by bubbling or a color change) before adding the rest. | |
| Reaction Mixture Turns Dark Brown or Black | 1. Overheating of the reaction. | - Control the rate of addition of the haloanisole to maintain a gentle reflux.- Use an ice bath to moderate the reaction temperature if it becomes too vigorous. |
| 2. Formation of Wurtz coupling byproducts. | - This is a common side reaction. While it can't be completely eliminated, maintaining a moderate reaction temperature can help minimize it.[1] | |
| Low Yield of this compound after Carboxylation | 1. Inefficient carboxylation. | - Use a large excess of freshly crushed dry ice (solid CO2).- Pour the Grignard reagent solution onto the dry ice rather than adding the dry ice to the solution to ensure a high concentration of CO2.[6] |
| 2. Quenching of the Grignard reagent before carboxylation. | - Ensure the reaction is protected from atmospheric moisture and CO2 until the carboxylation step. | |
| 3. Loss of product during work-up. | - Carefully perform the acid-base extraction to separate the acidic product into the aqueous layer.- Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic. |
Data Presentation
Table 1: Reported Yields for Steps in the Synthesis of this compound via the Grignard Route
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Methoxylation | 2,6-Dichlorotoluene | 6-Chloro-2-methoxytoluene | 93 | [7] |
| Grignard & Carboxylation | 6-Chloro-2-methoxytoluene | This compound | 77.5 | [7] |
| Mechanochemical Grignard & Carboxylation | 3-Bromoanisole | 3-Methoxybenzoic acid | 40 | [8] |
Note: The yield for 3-Methoxybenzoic acid is included for comparison of the carboxylation step efficiency.
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may need to be adapted based on the specific halo-2-methylanisole used as a starting material.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Chloro-6-methoxytoluene (or corresponding bromo- derivative)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
6M Hydrochloric acid
-
5% Sodium hydroxide solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[1]
-
In the dropping funnel, prepare a solution of 2-chloro-6-methoxytoluene in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle boiling of the ether. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Carboxylation:
-
In a separate beaker, place a generous amount of crushed dry ice.
-
Once the Grignard reaction is complete and has cooled slightly, quickly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to stand until the excess dry ice has sublimed.
-
-
Work-up and Purification:
-
Slowly add 6M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the ether solution with 5% sodium hydroxide solution. This will convert the benzoic acid into its water-soluble sodium salt.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid until no more precipitate forms.
-
Collect the crude this compound by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. Page loading... [guidechem.com]
- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methoxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Methoxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties are summarized in the table below. Understanding these properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Melting Point | 146-150 °C | [3][4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol; Insoluble in water. | [5] |
Q3: What are the potential impurities in crude this compound?
A3: Impurities can arise from starting materials, byproducts, or degradation products. Common impurities may include unreacted starting materials from the synthesis, isomers, or related benzoic acid derivatives. For instance, if synthesized from 3-nitro-2-methylbenzoic acid, residual starting material or intermediates from the reduction and diazotization steps could be present.[3]
Q4: How can I assess the purity of my this compound sample?
A4: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), which can separate and quantify the target compound and its impurities.[1][6] Melting point analysis is also a useful indicator of purity; a sharp melting point close to the literature value suggests high purity, while a broad or depressed melting range indicates the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Crystals | - The chosen solvent is too good, and the compound remains in the mother liquor. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Try a different solvent or a solvent mixture. - Concentrate the filtrate by evaporating some solvent and cool again. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - High concentration of impurities. | - Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent and allow it to cool slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Consider a preliminary purification step like acid-base extraction to remove gross impurities. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as this can reduce yield. |
| No Crystal Formation | - The solution is not saturated. - Supersaturation requires nucleation. | - Evaporate some of the solvent to increase the concentration. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield After Precipitation | - Incomplete extraction into the aqueous basic phase. - Incomplete precipitation upon acidification. - The compound is partially soluble in the aqueous acidic solution. | - Perform multiple extractions with the basic solution. - Ensure the pH is sufficiently low (pH < 4) for complete precipitation; check with pH paper. - Cool the acidified solution in an ice bath to minimize solubility. |
| Emulsion Formation | - Vigorous shaking of the separatory funnel. - High concentration of the crude material. | - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. |
| Product Contaminated with Neutral Impurities | - Incomplete separation of the organic and aqueous layers. - Insufficient washing of the organic layer. | - Carefully separate the layers, avoiding contamination. - Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization to achieve >99% purity.
Materials:
-
Crude this compound
-
Toluene (or a mixture of ethanol and water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (or a hot ethanol/water mixture) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Expected Outcome:
-
Purity: >99% (as determined by HPLC)
-
Melting Point: 146-147 °C[3]
Protocol 2: Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
-
pH paper
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether in a separatory funnel.
-
Extraction: Add 1 M sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Washing: The organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover these components if desired.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl while stirring until the solution is acidic (pH < 4, check with pH paper). A white precipitate of this compound will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, and wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product.
Protocol 3: Column Chromatography
Objective: To purify this compound from impurities with similar solubility but different polarity.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (e.g., a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. This compound | 55289-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 55289-06-0 | FM106366 [biosynth.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. This compound | 55289-06-0 | TCI AMERICA [tcichemicals.com]
common side products in the synthesis of 3-Methoxy-2-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methoxy-2-methylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized by the synthetic route and addresses specific experimental challenges in a question-and-answer format.
Route 1: From 3-nitro-2-methylbenzoic acid
This pathway involves the nitration of m-toluic acid, followed by reduction of the nitro group, diazotization of the resulting amine, hydrolysis to a hydroxyl group, and finally methylation to the desired product.
Question 1: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?
Answer: The most probable impurities in this synthesis are isomers of the desired product that are formed during the initial nitration of m-toluic acid. The nitration of m-toluic acid can yield a mixture of isomers, primarily 2-nitro-3-methylbenzoic acid (the desired precursor), 2-nitro-5-methylbenzoic acid, and 4-nitro-3-methylbenzoic acid.[1] These isomers can be carried through the subsequent reaction steps, leading to a mixture of methoxy-methylbenzoic acids in the final product, which can be challenging to separate due to their similar polarities.
Troubleshooting:
-
Optimize Nitration: Carefully control the temperature of the nitration reaction, as higher temperatures can lead to the formation of more byproducts.[2]
-
Purify the Nitro Intermediate: It is highly recommended to purify the 2-nitro-3-methylbenzoic acid intermediate by recrystallization before proceeding to the next step. This will significantly reduce the presence of isomers in the final product.
Question 2: The yield of the methylation step is low, and I have a significant amount of a more polar byproduct. What is happening?
Answer: A common issue in the final methylation step is incomplete reaction, leaving unreacted 3-hydroxy-2-methylbenzoic acid. This starting material is more polar than the desired methoxy product and will appear as a distinct, lower Rf spot on a TLC plate. Over-methylation to form the methyl ester of this compound is also a possibility, though less common if the reaction conditions are controlled.
Troubleshooting:
-
Ensure Stoichiometry of Methylating Agent: Use a slight excess of the methylating agent (e.g., dimethyl sulfate) to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Increase the reaction time or slightly elevate the temperature according to literature procedures to ensure complete methylation of the hydroxyl group.[3]
-
Base Selection: Use a suitable base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the phenolic hydroxyl group, making it a more effective nucleophile.[4]
Question 3: During the diazotization of 3-amino-2-methylbenzoic acid, I observe excessive foaming and a lower yield in the subsequent hydrolysis. What could be the cause?
Answer: The diazonium salt intermediate is unstable at higher temperatures. If the temperature during the diazotization is not kept low (typically 0-5 °C), the diazonium salt can decompose prematurely, leading to the evolution of nitrogen gas (foaming) and the formation of undesired byproducts.
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite.
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise to prevent localized heating.
Route 2: From 6-chloro-2-methoxytoluene via Grignard Reaction
This pathway involves the formation of a Grignard reagent from 6-chloro-2-methoxytoluene, followed by carboxylation with carbon dioxide.
Question 1: The yield of my Grignard reaction is consistently low, and I isolate a significant amount of a high-boiling, non-polar byproduct. What is this side product?
Answer: A major side reaction in Grignard reagent formation is Wurtz-type homocoupling, where two molecules of the starting halide react to form a dimer. In this case, the byproduct would be 2,2'-dimethoxy-6,6'-dimethylbiphenyl. This byproduct is non-polar and will have a high boiling point.[5][6]
Troubleshooting:
-
Slow Addition of Halide: Add the 6-chloro-2-methoxytoluene solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This prevents a high local concentration of the halide.[5]
-
Solvent Choice: While THF is a common solvent, for some substrates, diethyl ether can minimize Wurtz coupling.[5]
-
Magnesium Activation: Ensure the magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to promote a fast initiation of the Grignard formation, thus minimizing the time the halide is in contact with the formed Grignard reagent.[7]
Question 2: After adding carbon dioxide, my workup yields very little of the desired carboxylic acid. What could have gone wrong?
Answer: Grignard reagents are very strong bases and will react with any acidic protons present in the reaction mixture. The most common cause of failure in the carboxylation step is the presence of water or other protic sources. This will quench the Grignard reagent, forming 2-methoxytoluene instead of the desired carboxylic acid.
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and that all solvents are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8][9]
-
Dry Carbon Dioxide: Use a source of dry carbon dioxide. If using dry ice, ensure it is free of condensed water.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Intermediate(s) | Common Side Product(s) | Typical Yield (%) |
| Route 1 | 3-nitro-2-methylbenzoic acid | 3-amino-2-methylbenzoic acid, 3-hydroxy-2-methylbenzoic acid | Isomeric nitro-, amino-, hydroxy-, and methoxy-methylbenzoic acids | 60-70 (overall) |
| Route 2 | 6-chloro-2-methoxytoluene | 2-methoxy-6-methylphenylmagnesium chloride | 2,2'-dimethoxy-6,6'-dimethylbiphenyl (Wurtz product), 2-methoxytoluene | 70-80 |
Experimental Protocols
Route 1: Synthesis from 3-nitro-2-methylbenzoic acid
Step 1: Reduction of 3-nitro-2-methylbenzoic acid In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of 3-nitro-2-methylbenzoic acid (0.2 mol), water (60 g), ferric chloride (0.5 g), sodium hydroxide (8.3 g), and activated carbon (3.6 g) is prepared. To this mixture at 80 °C, an 80% hydrazine hydrate solution (22.4 g) is added. The reaction mixture is then heated to 90 °C and maintained for 2 hours. After cooling to room temperature, the mixture is filtered. The filtrate is acidified with dilute sulfuric acid to a pH below 2 to precipitate 3-amino-2-methylbenzoic acid.[10]
Step 2: Diazotization and Hydrolysis The aqueous solution of 3-amino-2-methylbenzoic acid is placed in a three-necked flask. At room temperature, 50% sulfuric acid (78.4 g) is added, followed by the addition of methyl isobutyl ketone (80 ml). The mixture is cooled to 0 °C, and a 25% solution of sodium nitrite (55.8 g) is added dropwise over 1 hour to form the diazonium salt. The reaction mixture is then heated to 50 °C for 2 hours. The organic layer is separated, washed with water, and the solvent is removed by distillation to yield 3-hydroxy-2-methylbenzoic acid.[10]
Step 3: Methylation of 3-hydroxy-2-methylbenzoic acid 3-hydroxy-2-methylbenzoic acid is dissolved in a solution of sodium hydroxide in water. The pH is adjusted to 10.5 with a sodium carbonate solution at 40 °C. Dimethyl sulfate is then added while maintaining the pH at around 10.5 with the addition of sodium hydroxide and sodium carbonate buffer solution for 2 hours. After the reaction, the mixture is acidified with hydrochloric acid to a pH of 2 to precipitate the crude this compound, which is then purified by recrystallization.[10]
Route 2: Synthesis from 6-chloro-2-methoxytoluene
Step 1: Preparation of the Grignard Reagent In a flame-dried, four-necked flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and dropping funnel, add magnesium turnings (3 g). A solution of 6-chloro-2-methoxytoluene (16.3 g) in anhydrous tetrahydrofuran (THF, 100 ml) is prepared. A small amount of 1,2-dibromoethane (0.5 g) is added to the magnesium to initiate the reaction. Once the reaction starts, the 6-chloro-2-methoxytoluene solution is added dropwise while maintaining a gentle reflux. The reaction is continued for 6 hours after the addition is complete.[10]
Step 2: Carboxylation The Grignard reagent solution is cooled in an ice bath to between -5 and 0 °C. Dry carbon dioxide gas is then bubbled through the solution for 2 hours.
Step 3: Work-up and Isolation The reaction mixture is allowed to warm to room temperature, and then THF is removed under reduced pressure. Water (150 ml) is added to hydrolyze the magnesium salt. The aqueous solution is extracted with toluene. The aqueous layer is then acidified with hydrochloric acid to precipitate the crude this compound. The crude product is collected by filtration and can be purified by recrystallization.[10]
Visualizations
Caption: Synthetic pathway from m-Toluic Acid and potential side products.
Caption: Grignard-based synthesis and common byproducts.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Page loading... [wap.guidechem.com]
overcoming steric hindrance in reactions of 2-substituted benzoic acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered 2-substituted benzoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Low or No Yield in Esterification Reactions
Question: I am attempting to esterify a 2-substituted benzoic acid using standard Fischer esterification conditions (acid catalyst and heat), but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low yields in Fischer esterification of 2-substituted benzoic acids are common due to steric hindrance. The bulky substituent at the ortho position blocks the approach of the alcohol to the carboxylic acid's carbonyl carbon.
Troubleshooting Steps:
-
Moisture Contamination: Ensure all reagents and glassware are anhydrous. Water can deactivate acid catalysts and interfere with the reaction equilibrium.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: While heating is necessary, excessively high temperatures can lead to side reactions and decomposition.[1] Consider using a sealed-vessel microwave to safely heat the reaction above the solvent's boiling point, which can improve yields.[2]
-
Catalyst Amount: Ensure you are using a sufficient amount of acid catalyst.
-
-
Alternative Esterification Methods: For sterically hindered substrates, more advanced methods are often necessary. Consider the following alternatives:
-
Yamaguchi Esterification: This method is particularly effective for synthesizing highly functionalized esters under mild conditions.[3][4] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[3][4][5][6][7]
-
Steglich Esterification: This reaction uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.[8][9] It is a mild method suitable for acid-labile substrates.[8]
-
Workflow for Troubleshooting Low Esterification Yield:
Caption: Troubleshooting workflow for low esterification yield.
Issue 2: Difficulty in Forming Amide Bonds
Question: I am struggling to form an amide bond between a 2-substituted benzoic acid and an amine. Direct condensation is not working, and even with standard coupling reagents, the yield is poor. What should I try?
Answer:
Similar to esterification, direct amide bond formation with 2-substituted benzoic acids is challenging due to steric hindrance. The nucleophilicity of the amine is often insufficient to overcome the steric barrier.[10]
Troubleshooting Steps & Solutions:
-
Use of High-Activity Coupling Reagents: Standard coupling reagents may not be effective. Consider using more powerful reagents known to work well with hindered substrates.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent, often considered a "gold standard" for difficult amide bond formations, including those with sterically hindered substrates.[11][12][13] It minimizes epimerization and generally provides high yields.[11]
-
DCC (Dicyclohexylcarbodiimide): While a common coupling agent, its effectiveness can be limited with severely hindered substrates.[14][15] The byproduct, dicyclohexylurea (DCU), can also complicate purification due to its low solubility.[8]
-
-
Formation of an Acyl Fluoride Intermediate: A protocol involving the in-situ formation of an acyl fluoride followed by reaction with the amine at an elevated temperature has been shown to be effective for sterically hindered substrates and electron-deficient amines.[16]
-
Titanium(IV) Chloride Mediated Amidation: A procedure using TiCl₄ in pyridine has been reported for the direct condensation of carboxylic acids and amines, providing good yields for a range of substrates.[17] However, yields may be low when both the acid and the amine are sterically hindered.[17]
Logical Relationship for Selecting an Amidation Strategy:
Caption: Decision tree for selecting an amidation method.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why does it affect reactions of 2-substituted benzoic acids?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In 2-substituted benzoic acids, the substituent at the ortho position physically obstructs the approach of nucleophiles (like alcohols or amines) to the electrophilic carbonyl carbon of the carboxylic acid group. This increases the activation energy of the reaction, leading to slower reaction rates and lower yields.[18][19]
Q2: Can I use high pressure to overcome steric hindrance in these reactions?
A2: Applying high pressure can favor reactions that proceed with a decrease in volume. While high-pressure crystallography studies on benzoic acid exist, the application of high pressure to overcome steric hindrance in synthetic reactions of 2-substituted benzoic acids is not a commonly reported mainstream technique in the provided search results.[20] More conventional methods like using specialized reagents and catalysts are generally preferred.
Q3: Are there any catalytic methods that can directly amidate 2-substituted benzoic acids without stoichiometric activating agents?
A3: Yes, research is ongoing in the area of direct catalytic amidation. Some methods using boron-based catalysts or triarylsilanols have been developed to avoid stoichiometric activating agents.[21][22][23] These approaches are attractive for their improved atom economy and reduced waste. However, their effectiveness with highly hindered 2-substituted benzoic acids needs to be evaluated on a case-by-case basis.
Data Presentation: Comparison of Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | Low yields with hindered substrates, equilibrium reaction |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Alcohol | Aprotic solvent (e.g., Toluene, THF), Room Temp. | High yields, mild conditions, good for complex molecules.[3][7] | Requires stoichiometric activating agent, multi-step procedure.[3] |
| Steglich Esterification | DCC, DMAP (catalytic), Alcohol | Aprotic solvent (e.g., CH₂Cl₂), Room Temp. | Mild conditions, good for acid-labile substrates.[8][9] | DCC is an allergen, DCU byproduct can be difficult to remove.[8] |
Experimental Protocols
Protocol 1: Yamaguchi Esterification of a 2-Substituted Benzoic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-substituted benzoic acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Alcohol
-
Anhydrous aprotic solvent (e.g., Toluene or THF)
Procedure:
-
To a solution of the 2-substituted benzoic acid in anhydrous toluene, add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
In a separate flask, dissolve the alcohol (1.5 equivalents) and DMAP (3.0 equivalents) in anhydrous toluene.
-
Add the solution from step 4 to the reaction mixture from step 3.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Formation using HATU
This protocol is a general guideline for the coupling of a 2-substituted benzoic acid with an amine using HATU.
Materials:
-
2-substituted benzoic acid
-
Amine
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP)
Procedure:
-
Dissolve the 2-substituted benzoic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanism of HATU-mediated Amide Coupling:
Caption: Simplified mechanism of HATU-mediated amide bond formation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. ojs.chimia.ch [ojs.chimia.ch]
- 11. nbinno.com [nbinno.com]
- 12. HATU - Enamine [enamine.net]
- 13. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 14. peptide.com [peptide.com]
- 15. DCC - Enamine [enamine.net]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Solvation and steric hindrance in methyl-substituted benzoic acids | Semantic Scholar [semanticscholar.org]
- 20. Pressure-imposed changes of benzoic acid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 3-Methoxy-2-methylbenzoic Acid-Derived Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing catalysts derived from 3-Methoxy-2-methylbenzoic acid. The primary application of this precursor is in the synthesis of Corey-Bakshi-Shibata (CBS) catalysts for asymmetric reduction of ketones. The stability and potential degradation of these oxazaborolidine catalysts are critical for achieving high enantioselectivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in catalysis?
A1: this compound is a precursor for synthesizing chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2]
Q2: How stable is the this compound precursor itself?
A2: Under standard storage conditions, this compound is a stable crystalline solid.[3] However, it is incompatible with strong oxidizing agents.[3] Like similar methoxybenzoic acids, it may be susceptible to O-demethylation under harsh acidic or basic conditions, especially at elevated temperatures.[3]
Q3: What are the general stability characteristics of CBS catalysts?
A3: CBS catalysts are known to have good air and moisture stability, particularly the B-methylated versions which are easier to handle and can be stored in closed containers.[4][5] Despite this, for optimal performance and to ensure high enantiomeric excess, reactions must be conducted under anhydrous conditions, as water can negatively impact the outcome.[1][4]
Q4: Can CBS catalysts degrade during storage or use?
A4: Yes, degradation can occur. The use of isolated CBS catalysts can sometimes lead to lower reproducibility due to aging during storage.[6] For this reason, in situ generation of the catalyst is often recommended.[6] Catalyst decomposition can also be triggered by side reactions with certain substrates, such as hydrogen abstraction from a catalyst substituent by an excited-state substrate in photochemical applications.[7]
Q5: What are the likely degradation pathways for a CBS catalyst derived from this compound?
A5: While specific studies on this exact catalyst are limited, potential degradation pathways can be inferred:
-
Hydrolysis: The oxazaborolidine ring is sensitive to water, which can lead to the decomposition of the catalyst. This is a primary reason for conducting reactions under anhydrous conditions.[4]
-
O-Demethylation: Under strongly acidic or high-temperature conditions, the methoxy group on the benzoic acid-derived portion of the catalyst could be cleaved.[3]
-
Thermal Degradation: At high temperatures, decarboxylation of the benzoic acid moiety is a theoretical possibility, although less common under typical reaction conditions.[8]
-
Reaction with Borane Source: Trace impurities in the borane source, such as borohydride species, can lead to non-selective reduction pathways and may interact with the catalyst.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) | 1. Presence of Water: Moisture in the reaction vessel, solvents, or reagents. | • Ensure all glassware is rigorously dried (oven-dried or flame-dried).• Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] |
| 2. Catalyst Degradation: The catalyst may have degraded during storage or due to harsh reaction conditions. | • Use a freshly opened bottle of the catalyst or generate the catalyst in situ before the reaction.[6]• Avoid excessive heating unless specified by the protocol.• Ensure the work-up procedure does not expose the catalyst to harsh acidic or basic conditions for prolonged periods. | |
| 3. Impure Borane Source: Commercial borane solutions may contain impurities that lead to non-selective reduction.[9] | • Use a high-purity borane source.• Consider using catecholborane, which can be effective at very low temperatures.[9] | |
| Low or No Catalytic Activity | 1. Catalyst Poisoning: Certain functional groups on the substrate or impurities in the reaction mixture can act as catalyst poisons. | • Purify the substrate and solvents to remove potential inhibitors.• Ensure the substrate does not contain functional groups that can irreversibly bind to the Lewis acidic boron center. |
| 2. Incomplete Catalyst Formation (for in situ preparations): The reaction between the precursor and the boronic acid may be incomplete. | • Verify the stoichiometry of the reagents for the in situ preparation.• Allow sufficient time for the catalyst to form before adding the substrate. | |
| Inconsistent Results/Poor Reproducibility | 1. Catalyst Aging: The catalyst may be degrading over time on the shelf. | • Switch to an in situ generation protocol for the catalyst.[6]• Purchase smaller quantities of the catalyst more frequently to ensure freshness. |
| 2. Temperature Fluctuations: The enantioselectivity of CBS reductions can be highly temperature-dependent.[9] | • Maintain strict temperature control throughout the reaction.• Note that for a given catalyst and substrate, there is often an optimal temperature to maximize enantiomeric excess.[9] |
Experimental Protocols
Protocol 1: In Situ Generation of a CBS Catalyst and Asymmetric Ketone Reduction
This protocol is a general guideline for the in situ preparation of a CBS catalyst and its use in an asymmetric reduction.
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (or other suitable amino alcohol)
-
3-Methoxy-2-methylboronic acid (hypothetical, assuming it's formed from the benzoic acid for the catalyst) or more commonly, methylboronic acid for a Me-CBS catalyst.[5]
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Prochiral ketone substrate
-
Anhydrous methanol
-
2M Hydrochloric acid
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine) (0.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the corresponding boronic acid (e.g., methylboronic acid) (0.1 eq) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature).
-
Slowly add the borane source (e.g., BMS, 1.0-1.5 eq) to the catalyst solution and stir for 15 minutes.
-
Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly and carefully add anhydrous methanol to quench the excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2M HCl and stir for another 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product using chiral HPLC or chiral gas chromatography (GC).
-
Protocol 2: Forced Degradation Study to Assess Catalyst Stability
This protocol outlines a method to test the stability of the pre-formed catalyst under various stress conditions.
Materials:
-
Pre-formed CBS catalyst
-
Anhydrous THF
-
Deionized water
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen peroxide
-
HPLC system with a suitable chiral column
Procedure:
-
Stock Solution: Prepare a stock solution of the CBS catalyst in anhydrous THF at a known concentration.
-
Stress Conditions:
-
Hydrolytic Stability: To separate vials, add the catalyst stock solution and either deionized water (neutral), 0.1 N HCl (acidic), or 0.1 N NaOH (basic).
-
Oxidative Stability: To a vial, add the catalyst stock solution and 3% hydrogen peroxide.
-
Thermal Stability: Place a vial of the catalyst stock solution in a controlled temperature oven (e.g., 60 °C).
-
Control: Keep one vial of the catalyst stock solution at room temperature, protected from light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analysis:
-
Immediately analyze the aliquots by HPLC to quantify the remaining catalyst concentration.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
The percentage of degradation can be calculated relative to the control at time zero.
-
Data Summary
Table 1: General Stability Profile of Methoxybenzoic Acid Derivatives
| Condition | Stability | Potential Degradation Product | Reference |
| Normal Storage | Generally stable | N/A | [3] |
| Strong Oxidizing Agents | Incompatible | Oxidation products | [3] |
| Strong Acid (with heat) | Susceptible to degradation | O-demethylation product (e.g., 4-hydroxybenzoic acid) | [3] |
| Strong Base (with heat) | Susceptible to degradation | O-demethylation product (e.g., 4-hydroxybenzoic acid) | [3] |
| Thermal Stress | Potential for degradation | Decarboxylation product (e.g., anisole) | [3] |
Visualizations
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Caption: Inferred degradation pathways for the CBS catalyst.
References
- 1. m.youtube.com [m.youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. york.ac.uk [york.ac.uk]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-2-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Methoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to produce this compound include:
-
Grignard Reaction: Starting from a halogenated precursor like 2-methyl-3-chloroanisole or 6-chloro-2-methoxytoluene, a Grignard reagent is formed and then carboxylated using dry ice (solid CO2).[1][2]
-
Methylation: This route involves the methylation of 3-hydroxy-2-methylbenzoic acid, often using a methylating agent like dimethyl sulfate.[3]
-
From Amino Precursors: Synthesis can proceed via the diazotization of 3-amino-2-methylbenzoic acid, followed by a substitution reaction to introduce the methoxy group.[1]
Q2: My Grignard reaction for the synthesis of this compound is not initiating. What are the common causes and solutions?
A2: Failure to initiate a Grignard reaction is a frequent issue. Key factors include:
-
Presence of Moisture: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4][5]
-
Inactive Magnesium Surface: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously in the absence of the halide to break up the oxide layer.[4]
-
Impurities: Impurities in the starting materials or solvent can inhibit the reaction.[5]
Q3: The yield of my this compound synthesis is consistently low. How can I improve it?
A3: Low yields can stem from several factors throughout the synthesis:
-
Inefficient Grignard Formation: As mentioned in Q2, ensuring the Grignard reaction initiates and proceeds to completion is crucial. Titrating the Grignard reagent to determine its exact concentration before use can help in stoichiometric calculations for subsequent steps.[5]
-
Side Reactions: A major side reaction in Grignard synthesis is Wurtz-type homocoupling of the starting halide. This can be minimized by the slow addition of the halide to the magnesium suspension.[4][5]
-
Incomplete Carboxylation: Ensure an excess of dry, finely crushed dry ice is used for the carboxylation step. The Grignard reagent should be added to the dry ice, not the other way around, to maintain a low temperature and high concentration of CO2.
-
Purification Losses: During workup and purification, the product can be lost. Acid-base extraction is a common method for purifying benzoic acids. Ensure the pH is adjusted correctly to first separate from non-acidic impurities and then to precipitate the desired acid.[6]
Q4: What are the typical purification methods for this compound?
A4: The most common purification technique is recrystallization. After the reaction workup, the crude product can be dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent) and allowed to crystallize slowly to obtain a product with high purity.[1] Another method involves acid-base extraction to separate the acidic product from neutral or basic impurities. The product can be extracted into an aqueous basic solution, washed with an organic solvent, and then precipitated by adding acid.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction turns dark brown/black | - Presence of impurities in magnesium or the organic halide.[5]- Wurtz coupling side reactions leading to finely divided metal.[5]- Reaction temperature is too high, causing decomposition. | - Use high-purity magnesium and freshly distilled organic halide.- Maintain a controlled addition rate of the halide to the magnesium suspension.- Control the reaction temperature using an ice bath if necessary. |
| Low yield of the final product | - Inaccurate concentration of the Grignard reagent.[5]- Enolization of a ketone if used as a starting material (not directly for this synthesis but a general Grignard issue).[5]- Inefficient carboxylation. | - Titrate the Grignard reagent before use to determine the exact molarity.[5]- Use a large excess of freshly crushed, high-quality dry ice for carboxylation.- Add the Grignard solution slowly to the dry ice. |
| Product is an oil or fails to crystallize | - Presence of impurities that lower the melting point.- Insufficiently pure starting materials. | - Repeat the acid-base workup to remove impurities.- Attempt recrystallization from a different solvent system.- If an oil persists, consider purification by column chromatography. |
| Formation of significant amounts of a biphenyl byproduct | - Wurtz-type coupling between the unreacted aryl halide and the Grignard reagent.[7] | - Use a dilute solution of the aryl halide and add it slowly to the magnesium.- Keep the reaction temperature as low as possible while maintaining the reaction. |
Experimental Protocols
Synthesis via Grignard Reaction of 6-chloro-2-methoxytoluene
This protocol is adapted from a described method.[1]
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3 g).
-
Add a small crystal of iodine to activate the magnesium.
-
Add 100 mL of anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 6-chloro-2-methoxytoluene (16.3 g) in THF to the magnesium suspension.
-
Maintain the reaction under reflux for 6 hours after the addition is complete.
Step 2: Carboxylation
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, place an excess of freshly crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding 150 mL of water.
-
Acidify the mixture with hydrochloric acid to a pH below 2 to precipitate the benzoic acid.
-
Extract the aqueous layer with toluene.
-
Wash the organic phase with water.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.[1] The expected yield is approximately 77.5%.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Synthetic Routes
| Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Yield | Reference |
| 2,6-dichlorotoluene | 1. Sodium methoxide, CuBr2. Mg, CO2 | 1. 160 °C2. Reflux | 1. 4-6 h2. 6 h | ~72% (overall) | [1] |
| 2-methyl-3-chloroanisole | Mg, Dry Ice | 45 °C (Grignard formation)-10 °C (Carboxylation) | 2.5 h (Grignard)3 h (Carboxylation) | Not explicitly stated for final product | [2] |
| 3-amino-2-methylbenzoic acid | 1. NaNO2, H2SO42. H2O, heat | 1. 0 °C2. 50 °C | 1. 1 h2. 2 h | Not explicitly stated for final product | [1] |
| 3-hydroxy-4-methylbenzoic acid | Dimethyl sulfate, NaOH | Reflux | 4 h | 82% | [8] |
Visualizations
Caption: General workflow for the synthesis of this compound via a Grignard reaction.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 3. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Purification of 3-Methoxy-2-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 3-Methoxy-2-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The common impurities largely depend on the synthetic route employed.
-
From 3-nitro-2-methylbenzoic acid:
-
Unreacted starting material (3-nitro-2-methylbenzoic acid).
-
Incompletely reduced intermediate (3-amino-2-methylbenzoic acid).
-
Byproducts from the diazotization and methoxylation steps.
-
-
From 2,6-dichlorotoluene:
-
Unreacted 2,6-dichlorotoluene.
-
Isomeric dichlorotoluenes (e.g., 2,5-dichlorotoluene) present in the starting material.
-
Byproducts from the methoxylation and hydrolysis/cyanation steps.[1]
-
Q2: My final product has a brownish or yellowish tint. What is the likely cause and how can I remove it?
A2: A colored tint often indicates the presence of residual nitro-aromatic compounds from the synthesis or degradation products. Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities.
Q3: After recrystallization, I have a very low yield. What are the possible reasons?
A3: Low recovery rates during recrystallization can be due to several factors:
-
Using too much solvent to dissolve the crude product.
-
The chosen solvent is too effective, keeping a significant portion of the product dissolved even at low temperatures.
-
Premature crystallization during a hot filtration step.
-
Incomplete precipitation before filtration.
Q4: I am observing an oily precipitate instead of crystals during recrystallization. What should I do?
A4: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of your product, or if there is a high concentration of impurities depressing the melting point. To resolve this, you can try adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, or try a different solvent with a lower boiling point.
Troubleshooting Guides
Problem: Poor Purity After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and their aqueous mixtures) to find the optimal one. |
| Crystallization Occurred Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Incomplete Removal of Insoluble Impurities | If your crude product contains insoluble materials, perform a hot filtration step before allowing the solution to cool and crystallize. |
| Co-precipitation of Soluble Impurities | If impurities have similar solubility profiles, a single recrystallization may be insufficient. Consider a second recrystallization or an alternative purification method like column chromatography. |
Problem: Ineffective Separation by Acid-Base Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Deprotonation/Protonation | Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) to deprotonate the benzoic acid and draw it into the aqueous layer, or sufficiently acidic (pH < 4) to protonate it for extraction into the organic layer. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic layers in the separatory funnel to facilitate efficient extraction. |
| Emulsion Formation | If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. |
Data on Purification of this compound
| Purification Method | Initial Purity | Final Purity | Recovery Yield | Source |
| Crystallization | 96.0% | 99.0% | Not specified | [1] |
| Synthesis & Purification | Not specified | 99.1% | 77.5% | [1] |
| Synthesis & Purification | Not specified | 98.5% | 75% | [3] |
| Synthesis & Purification | Not specified | 99.0% | 80% | [3] |
| Synthesis & Purification | Not specified | 99.1% | 90% | [3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol/water mixture, toluene) and heat to boiling. If the solid dissolves, cool the solution to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will show a significant difference in solubility between hot and cold conditions.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous layer. Drain the aqueous layer into a separate beaker.
-
Washing: Wash the organic layer with another portion of the sodium bicarbonate solution to ensure complete extraction. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (pH < 4). The this compound will precipitate out as a solid.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 3: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A good starting point for the eluent is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for common purification issues.
References
Technical Support Center: Scale-Up of 3-Methoxy-2-methylbenzoic Acid Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Methoxy-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of this key intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the Grignard reaction-based process.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of Grignard Reagent | Presence of moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[1] | - Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. - Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). - Dry the starting material (2-bromo-3-methoxytoluene) and magnesium turnings before use. |
| Inactive magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction from initiating.[2] | - Activate the magnesium turnings by crushing them gently in a mortar and pestle to expose a fresh surface. - Use a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[3] - Apply gentle heating with a heat gun to a small spot on the flask to initiate the reaction. | |
| Slow or stalled reaction: The reaction may fail to start or stop prematurely. | - Increase the local concentration of the alkyl halide by stopping the stirrer to allow it to pool on the magnesium surface, then gently swirl. - Add a small portion of a previously successful Grignard reaction mixture. | |
| Low Yield of this compound | Inefficient carboxylation: The Grignard reagent may not be reacting completely with the carbon dioxide. | - Ensure the carbon dioxide source (dry ice or gas) is completely anhydrous. - Maintain a low temperature during the addition of the Grignard reagent to the CO2 to prevent side reactions. - Use a large excess of crushed dry ice to ensure complete reaction.[4] |
| Side reactions: Formation of byproducts such as the Wurtz coupling product (dimer of the starting material) or reaction with the solvent.[4] | - Control the rate of addition of the alkyl halide to the magnesium to maintain a steady reflux and avoid localized high concentrations. - Avoid overheating the reaction mixture during Grignard formation. | |
| Losses during work-up: The product may be lost during the extraction and isolation steps. | - Ensure the pH is sufficiently acidic (pH < 4) during the work-up to fully protonate the carboxylate salt and precipitate the benzoic acid.[5] - Perform multiple extractions with an appropriate organic solvent to maximize product recovery. - Wash the final product with a minimal amount of cold solvent to prevent it from redissolving. | |
| Product Contamination/ Impurities | Presence of unreacted starting material: The Grignard formation or carboxylation was incomplete. | - Optimize reaction time and temperature for both the Grignard formation and carboxylation steps. - Ensure efficient stirring to promote reaction completion. |
| Formation of biphenyl-type byproducts: Wurtz coupling is a common side reaction in Grignard synthesis.[4] | - These are typically less polar than the desired product and can often be removed by recrystallization from a suitable solvent system. | |
| Dark coloration of the product: This may indicate the presence of iodine from the initiation step or other high molecular weight impurities. | - Wash the crude product with a solution of sodium thiosulfate to remove residual iodine. - Perform a charcoal treatment during recrystallization to remove colored impurities. | |
| Runaway Reaction | Highly exothermic nature of the Grignard reaction: The reaction can accelerate uncontrollably, especially at a larger scale.[2] | - Control the rate of addition of the alkyl halide to maintain a manageable reaction temperature. - Have an efficient cooling system in place (e.g., an ice-water bath or a chiller). - For larger scale reactions, consider a semi-batch process where the Grignard reagent is prepared and then transferred to the carboxylation vessel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for producing this compound?
A1: The most widely used method for the synthesis of this compound on a laboratory and industrial scale is the Grignard reaction.[6][7] This involves the formation of a Grignard reagent from a suitable precursor, typically 2-bromo-3-methoxytoluene or 2-chloro-3-methoxytoluene, followed by carboxylation with carbon dioxide and an acidic work-up.[6][7]
Q2: Why is it crucial to maintain anhydrous conditions during the Grignard reaction?
A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents like water, alcohols, and even trace amounts of moisture in the glassware or atmosphere.[1] This reaction, known as quenching, destroys the Grignard reagent and reduces the overall yield of the desired product.
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[2] To overcome this, you can activate the magnesium by physically crushing the turnings, or by using chemical activators such as a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] Gentle heating of a small area of the reaction flask can also help to start the reaction.
Q4: What are the primary byproducts to expect in this synthesis?
A4: A common byproduct in Grignard reactions is the homo-coupled product, also known as a Wurtz coupling product.[4] In this synthesis, this would be the dimer formed from two molecules of the starting alkyl halide. Unreacted starting material can also be a significant impurity if the reaction does not go to completion.
Q5: How can I effectively purify the crude this compound?
A5: The most common method for purifying this compound is recrystallization.[5] After the acidic work-up, the crude product is precipitated, filtered, and then dissolved in a hot solvent in which it is highly soluble. Upon cooling, the purified product crystallizes out, leaving the more soluble impurities in the mother liquor. Suitable solvents can include ethanol, ethyl acetate, or a mixture of solvents like ethanol/water.
Q6: What are the key safety considerations when scaling up this process?
A6: The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled.[2] It is essential to have adequate cooling capacity and to control the rate of reagent addition. The solvents typically used, such as diethyl ether and tetrahydrofuran (THF), are highly flammable, so the reaction should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via the Grignard pathway, based on available literature. Please note that yields and purity are highly dependent on the specific reaction conditions and scale.
| Starting Material | Scale | Solvent | Initiator | Reaction Time (Grignard) | Yield (%) | Purity (%) | Reference |
| 6-chloro-2-methoxytoluene | Lab Scale | THF | 1,2-dibromoethane | 6 hours | 77.5 | 99.1 | [6] |
| 2-bromo-3-methoxytoluene | Lab Scale | Diethyl Ether | Iodine | Not specified | - | - | General Protocol |
| 2-chloro-3-methoxytoluene | Industrial | THF | Not specified | 4-8 hours | >80 (implied) | High | [7] |
Experimental Protocols
Protocol 1: Laboratory-Scale (ca. 1L) Synthesis of this compound
Materials:
-
2-bromo-3-methoxytoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Flame-dry all glassware under a stream of dry nitrogen or argon and allow to cool to room temperature under the inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 2-bromo-3-methoxytoluene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromo-3-methoxytoluene solution to the magnesium turnings.
-
If the reaction does not start (indicated by a color change from brown to colorless and gentle reflux), gently warm the flask with a heat gun until initiation is observed.
-
Once the reaction has started, add the remaining 2-bromo-3-methoxytoluene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
-
Carboxylation:
-
In a separate large beaker, place a large excess of freshly crushed dry ice.
-
Allow the Grignard reagent solution to cool to room temperature.
-
Slowly and carefully pour the Grignard solution onto the dry ice with gentle stirring.
-
Cover the beaker with a watch glass and allow it to stand until the excess dry ice has sublimed.
-
-
Work-up and Purification:
-
Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a large separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the Grignard synthesis.
Caption: The chemical transformation pathway for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 6. EP0941982B1 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, a key intermediate in the synthesis of the insecticide Methoxyfenozide. This guide focuses on the challenges posed by the hydrolysis of byproducts during purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct formed during the synthesis of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine?
A1: The most prevalent byproduct is the isomer N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine. This byproduct arises from the acylation of the other nitrogen atom of the tert-butylhydrazine starting material.[1][2]
Q2: Why is the removal of the isomeric byproduct crucial?
A2: The presence of the N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine isomer can interfere with subsequent reaction steps, affect the purity of the final active pharmaceutical ingredient (API), and potentially introduce toxicological risks. Therefore, its removal to acceptable levels is a critical step in the purification process.
Q3: What is the principle behind the purification method involving hydrolysis?
A3: The purification strategy leverages the differential stability of the desired product and the isomeric byproduct under acidic conditions. The N,N'-disubstituted desired product is relatively stable, while the N,N-disubstituted isomeric byproduct undergoes hydrolysis under acidic conditions to yield 3-methoxy-2-methylbenzoic acid and tert-butylhydrazine.[3][4][5] The water-soluble this compound can then be easily separated from the desired product.
Q4: Under what conditions is the byproduct hydrolysis typically performed?
A4: The hydrolysis of the byproduct is generally carried out in an acidic aqueous medium. Typical conditions involve adjusting the pH to below 3 with an acid like hydrochloric acid and heating the mixture to a temperature between 40°C and 105°C for 0.5 to 5 hours.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity of Final Product After Purification | Incomplete hydrolysis of the isomeric byproduct. | - Verify pH: Ensure the pH of the reaction mixture is below 3. - Increase Temperature/Time: If the initial conditions are mild (e.g., 40-60°C), consider increasing the temperature towards 100°C and extending the reaction time within the 0.5-5 hour window.[3][4][5] Monitor the reaction progress by HPLC. - Ensure Adequate Mixing: Proper agitation is crucial for efficient hydrolysis in a multiphasic system. |
| Precipitation of the desired product along with the hydrolyzed byproduct. | - Adjust pH Carefully: After hydrolysis, ensure the pH is carefully adjusted to the 7-12 range for the precipitation of the purified product.[3][4][5] Gradual addition of the base with good stirring is recommended. - Temperature Control: Cooling the mixture after basification can aid in complete precipitation of the desired product. | |
| Low Yield of Final Product | Hydrolysis of the desired product. | - Avoid Harsh Conditions: While the desired product is more stable, prolonged exposure to very high temperatures and very low pH can lead to some degradation. Optimize the hydrolysis conditions to be just sufficient for byproduct removal. - Monitor Reaction: Use HPLC to monitor the disappearance of the byproduct and the concentration of the desired product to avoid over-processing. |
| Incomplete precipitation of the desired product. | - Check Final pH: Ensure the pH is within the optimal range of 7-12 for complete precipitation.[3][4][5] - Sufficient Equilibration Time: Allow adequate time for the precipitation to complete before filtration. - Solvent Effects: If co-solvents are used, their effect on the solubility of the desired product at different pH values should be considered. | |
| Presence of this compound in the Final Product | Inefficient removal of the hydrolyzed byproduct. | - Thorough Washing: After filtration of the precipitated product, wash the filter cake thoroughly with water to remove any remaining water-soluble impurities like this compound. - Check Filtration Setup: Ensure that the filtration is efficient and that the mother liquor containing the dissolved acid is completely removed. |
Data Presentation
Table 1: Summary of Hydrolysis Conditions for Byproduct Removal
| Parameter | Range | Reference |
| pH | < 3 | [3][4][5] |
| Temperature | 40 - 105 °C | [3][4][5] |
| Time | 0.5 - 5 hours | [3][4][5] |
| Final Product Precipitation pH | 7 - 12 | [3][4][5] |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: The exact mobile phase composition and gradient profile may need to be optimized for baseline separation of the desired product, the isomeric byproduct, and this compound.
Experimental Protocols
Protocol 1: Hydrolysis of Isomeric Byproduct in Crude N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine
-
Preparation: Suspend the crude product containing N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine and the isomeric byproduct in water.
-
Acidification: Slowly add a suitable acid (e.g., concentrated hydrochloric acid) with stirring until the pH of the suspension is less than 3.
-
Hydrolysis: Heat the acidic mixture to a temperature between 80-100°C and maintain it for 1-3 hours. Monitor the disappearance of the byproduct by taking aliquots and analyzing them by HPLC.
-
Cooling: Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Filtration (Optional): If a significant amount of this compound precipitates upon cooling, it can be removed by filtration.
-
Precipitation of Purified Product: To the mother liquor, slowly add a base (e.g., 40% sodium hydroxide solution) with vigorous stirring to adjust the pH to approximately 9-10.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any residual salts and water-soluble impurities.
-
Drying: Dry the purified N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine product under vacuum at a suitable temperature.
Protocol 2: HPLC Analysis of Purification Process
-
Standard Preparation: Prepare standard solutions of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine, and this compound in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Analysis: Record the chromatograms and identify the peaks corresponding to the desired product, the byproduct, and the hydrolyzed acid based on their retention times compared to the standards.
-
Quantification: Determine the concentration of each component by integrating the peak areas and comparing them to the standard calibration curves.
Mandatory Visualization
Caption: Hydrolysis pathway for the purification of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
Caption: Experimental workflow for the purification via byproduct hydrolysis.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. Buy N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide [smolecule.com]
- 2. N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | 163336-50-3 | Benchchem [benchchem.com]
- 3. N'-tert-Butyl-3-Methoxy-2-Methylbenzohydrazide | 163336-50-3 [chemicalbook.com]
- 4. N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide | C22H28N2O4 | CID 129539672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recycling of 3-Methoxy-2-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective recycling of 3-Methoxy-2-methylbenzoic acid from various reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recovery and purification of this compound.
Problem 1: Low or No Precipitation of this compound Upon Acidification
-
Question: I've acidified my aqueous reaction mixture, but little to no solid this compound has precipitated. What could be the issue?
-
Answer: This is a common issue that can arise from several factors:
-
Incomplete Neutralization: The most likely cause is that the pH of the solution is not low enough to fully protonate the carboxylate salt of this compound. It is crucial to add a sufficient amount of a strong acid, such as concentrated HCl, to ensure the pH is well below the pKa of the carboxylic acid (typically pH < 3).[1] Always check the pH with litmus paper or a pH meter after acidification.
-
Insufficient Concentration: The concentration of your target compound in the aqueous phase might be too low to exceed its solubility limit, even after acidification. If possible, try to concentrate the aqueous layer by evaporation before acidification.
-
Presence of Co-solvents: If your reaction mixture contains organic solvents that are miscible with water (e.g., methanol, ethanol), these can increase the solubility of this compound, thus preventing its precipitation. It is advisable to remove these solvents, for instance by distillation, before attempting precipitation.
-
Problem 2: The Precipitated this compound Appears Oily or Gummy ("Oiling Out")
-
Question: Instead of a crystalline solid, I'm getting an oily or sticky substance after acidifying my reaction mixture. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to:
-
High Impurity Levels: The presence of significant amounts of impurities can depress the melting point of your product, causing it to separate as a liquid.
-
Rapid Precipitation: If the solution is highly supersaturated, the product may precipitate too quickly and at a temperature above its melting point in the solvent mixture.
-
To address this, you can try the following:
-
Re-dissolve and Re-precipitate: Heat the mixture to redissolve the oil. Add a small amount of a suitable organic solvent in which this compound is soluble (e.g., toluene) to the hot solution, and then allow it to cool slowly. This can help in the formation of crystals.
-
Solvent Extraction: If re-precipitation is unsuccessful, perform a liquid-liquid extraction. Extract the acidified aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The this compound will move to the organic layer, which can then be dried and the solvent evaporated to yield the solid product.
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed" crystal to the cooled solution can help induce crystallization.
-
-
Problem 3: The Precipitate of this compound is Very Fine and Difficult to Filter
-
Question: My precipitated this compound is a very fine powder that clogs the filter paper. How can I improve the filtration?
-
Answer: The formation of very fine particles is often a result of rapid precipitation. To obtain larger, more easily filterable crystals:
-
Control the Rate of Acidification: Add the acid slowly while stirring vigorously. This allows for the gradual formation of larger crystals.
-
"Digestion" of the Precipitate: After precipitation, gently heat the suspension (without boiling) for a period and then allow it to cool slowly. This process, known as digestion, can lead to the growth of larger crystals from the smaller ones.
-
Use of a Filter Aid: For extremely fine precipitates, you can use a filter aid like Celite®. A thin pad of the filter aid is placed over the filter paper before filtration.
-
Centrifugation: As an alternative to filtration, you can use a centrifuge to pellet the fine solid, after which the supernatant can be decanted.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for recycling this compound from a reaction mixture?
A1: The most common and straightforward method is acid-base extraction and precipitation.[2][3][4] The basic principle involves converting the acidic this compound into its water-soluble salt by treating the reaction mixture with a base (like sodium hydroxide or sodium bicarbonate). This aqueous layer, containing the salt, is then separated from the organic layer which contains neutral or basic impurities. Finally, the aqueous layer is acidified with a strong acid (like HCl) to precipitate the pure this compound, which is then collected by filtration.[1][2]
Q2: From which types of reaction mixtures can this compound be recycled?
A2: This recycling technique is particularly useful in reaction mixtures where this compound is an unreacted starting material, a byproduct of hydrolysis, or present alongside neutral or basic products. A notable example is in the synthesis of the insecticide methoxyfenozide, where this compound can be recovered from the purification of the final product or from the hydrolysis of byproducts.[5]
Q3: What is a suitable solvent for the recrystallization of recovered this compound to improve its purity?
A3: While specific solvent systems for this compound are not extensively documented in the provided search results, a common practice for aromatic carboxylic acids is to use a mixed solvent system. A good starting point would be a mixture of ethanol and water. Toluene has also been suggested as a suitable solvent for similar compounds. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.
Q4: How can I assess the purity of my recycled this compound?
A4: The purity of the recycled material can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity and quantifying any remaining impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 147-151 °C) is a good indicator of high purity.[6] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify any residual impurities.
Quantitative Data
The following table summarizes the reported recovery and purity of recycled this compound from a specific industrial process.
| Recycling Method | Starting Material | Recovered this compound | Purity | Reference |
| Acid Precipitation | 11.8 kg crude N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine | 0.8 kg | 98% (by HPLC) | [5] |
| Crystallization | 29.5 g crude product from synthesis | Not specified | 99% | [6] |
Experimental Protocols
Protocol 1: Recycling of this compound by Acid Precipitation from a Reaction Mixture
This protocol is adapted from a patented method for purifying N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.[5]
1. Acidification and Hydrolysis: a. To the reaction mixture containing the desired product and byproducts, add water. b. Slowly add a strong acid (e.g., concentrated hydrochloric acid) with stirring until the pH of the mixture is less than 3. c. Heat the acidic mixture to a temperature between 40 to 105 °C and maintain this temperature for 0.5 to 5 hours. This step facilitates the hydrolysis of certain byproducts into this compound.[5]
2. Precipitation and Filtration: a. Cool the reaction mixture to room temperature. b. The this compound will precipitate as a solid. c. Collect the solid by filtration (e.g., using a Büchner funnel).
3. Washing and Drying: a. Wash the collected solid with cold water to remove any residual acid and water-soluble impurities. b. Dry the purified this compound, for example, in a vacuum oven.
Visualizations
Caption: Workflow for recycling this compound via acid precipitation.
References
- 1. reddit.com [reddit.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of Methoxybenzoic Acid Isomers
A comprehensive guide to differentiating ortho-, meta-, and para-methoxybenzoic acid using Infrared, ¹H NMR, and ¹³C NMR spectroscopy.
This guide provides a detailed comparison of the spectroscopic data for the three isomers of methoxybenzoic acid: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). These compounds share the same molecular formula (C₈H₈O₃) and molecular weight, differing only in the position of the methoxy group on the benzoic acid ring. This structural variance leads to distinct spectroscopic signatures, which are critical for their identification and characterization in research, quality control, and drug development.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of the methoxybenzoic acid isomers are characterized by the vibrational frequencies of the carboxylic acid and methoxy groups. While all three isomers exhibit the characteristic broad O-H stretch of a carboxylic acid, and a strong C=O stretch, the position of the methoxy group influences the fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | 2-Methoxybenzoic Acid (cm⁻¹) | 3-Methoxybenzoic Acid (cm⁻¹) | 4-Methoxybenzoic Acid (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3000-2500 (broad) | ~3000-2500 (broad) | ~3000-2500 (broad) |
| Aromatic | C-H stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Carboxylic Acid | C=O stretch | ~1680-1700 | ~1680-1700 | ~1680-1700 |
| Aromatic | C=C stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| Methoxy/Carboxylic Acid | C-O stretch | ~1300-1200 | ~1300-1200 | ~1300-1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts and coupling patterns in the NMR spectra are unique for each isomer, allowing for unambiguous identification.
¹H NMR Spectral Data
The ¹H NMR spectra of the methoxybenzoic acid isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons, as well as the positions of the carboxylic acid and methoxy proton signals. The data presented below was acquired in deuterated chloroform (CDCl₃).
| Proton Assignment | 2-Methoxybenzoic Acid (δ, ppm) | 3-Methoxybenzoic Acid (δ, ppm) | 4-Methoxybenzoic Acid (δ, ppm) |
| -COOH | ~10.5-13.0 (s, 1H) | ~10.5-13.0 (s, 1H) | ~10.5-13.0 (s, 1H) |
| -OCH₃ | 4.07 (s, 3H)[1] | 3.85 (s, 3H)[1] | 3.86 (s, 3H)[1] |
| Aromatic H | 8.18 (dd, 1H), 7.57 (ddd, 1H), 7.13 (t, 1H), 7.05 (d, 1H)[1] | 7.71 (d, 1H), 7.61 (s, 1H), 7.37 (t, 1H), 7.14 (dd, 1H)[1] | 8.05 (d, 2H), 6.95 (d, 2H)[1] |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide information about the carbon framework of each isomer. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the methoxy substituent. The data below is for samples dissolved in deuterated chloroform (CDCl₃).
| Carbon Assignment | 2-Methoxybenzoic Acid (δ, ppm) | 3-Methoxybenzoic Acid (δ, ppm) | 4-Methoxybenzoic Acid (δ, ppm) |
| -COOH | ~172 | 171.8[2] | ~172 |
| -OCH₃ | ~56 | 55.5[2] | ~56 |
| Aromatic C | ~160, 134, 132, 121, 120, 112 | 159.6, 130.6, 129.6, 122.7, 120.5, 114.4[2] | 164.7, 132.4, 121.9, 114.2 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the methoxybenzoic acid isomer is dissolved in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3][4] For ¹³C NMR, a higher concentration of 50-100 mg is often used.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.
Spectroscopic Data Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the methoxybenzoic acid isomers.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
3-Methoxy-2-methylbenzoic acid vs. other catalysts in asymmetric reduction
A Comparative Guide to Catalysts in Asymmetric Reduction
The asymmetric reduction of prochiral ketones and imines is a cornerstone of modern synthetic chemistry, providing a direct route to chiral alcohols and amines, which are pivotal building blocks in the pharmaceutical industry. The choice of catalyst is critical, dictating the reaction's efficiency, stereoselectivity, and substrate scope. While chiral molecules like 3-methoxy-2-methylbenzoic acid can serve as resolving agents or precursors to chiral ligands, this guide focuses on a direct comparison of prominent catalytic systems used for asymmetric reductions: the Corey-Bakshi-Shibata (CBS) catalyst, Noyori's ruthenium-based catalysts, and chiral phosphoric acids (CPAs).
This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in catalyst selection for their specific synthetic challenges.
Performance Comparison of Asymmetric Reduction Catalysts
The following table summarizes the performance of selected catalysts in the asymmetric reduction of acetophenone, a common benchmark substrate. This data highlights the typical efficacy and conditions required for each catalyst type.
| Catalyst System | Substrate | Reducing Agent | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-CBS Catalyst | Acetophenone | Borane dimethyl sulfide (BH3·SMe2) | 5 | 25 | Toluene | 95 | 96 (R) |
| RuCl2--INVALID-LINK--n | Acetophenone | H2 (50 atm) | 0.1 | 30 | Methanol | 98 | 99 (R) |
| Chiral Phosphoric Acid (CPA) | Acetophenone | Hantzsch Ester | 2 | 40 | Toluene | 92 | 94 (R) |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of catalytic reactions. Below are representative procedures for the asymmetric reduction of acetophenone using the compared catalysts.
CBS-Catalyzed Reduction of Acetophenone
This protocol is a standard procedure for the asymmetric reduction of a ketone using the Corey-Bakshi-Shibata (CBS) catalyst and a borane source.
Procedure:
-
A 100 mL round-bottom flask is flame-dried under a vacuum and then filled with argon.
-
(S)-CBS catalyst solution (1.0 M in toluene, 0.5 mL, 0.5 mmol) is introduced into the flask.
-
Borane dimethyl sulfide (BH3·SMe2, 10.0 M, 1.1 mL, 11.0 mmol) is added dropwise to the catalyst solution at room temperature.
-
The mixture is stirred for 10 minutes.
-
A solution of acetophenone (1.20 g, 10.0 mmol) in 20 mL of dry toluene is added dropwise over 30 minutes.
-
The reaction is stirred at 25°C for 1 hour, monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol (10 mL).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexane = 1:5) to yield (R)-1-phenylethanol.
Noyori-Type Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of acetophenone using a chiral Ru-BINAP catalyst, a hallmark of high efficiency and enantioselectivity.
Procedure:
-
In an argon-filled glovebox, RuCl2--INVALID-LINK--n (23.5 mg, 0.025 mmol) and acetophenone (2.95 g, 24.5 mmol) are dissolved in 25 mL of methanol in a glass liner for an autoclave.
-
The glass liner is placed in a 100 mL stainless steel autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged three times with H2 gas.
-
The autoclave is pressurized with H2 to 50 atm.
-
The reaction mixture is stirred at 30°C for 12 hours.
-
After releasing the pressure, the solvent is removed in vacuo.
-
The crude product is purified by distillation or column chromatography to afford (R)-1-phenylethanol.
Catalytic Mechanisms and Workflows
Visualizing the catalytic cycle and experimental workflow can provide a deeper understanding of the reaction process. The following diagrams illustrate a general experimental workflow and the catalytic cycle for the CBS reduction.
Caption: General experimental workflow for a CBS-catalyzed asymmetric reduction.
Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.
comparative study of synthesis routes for 3-Methoxy-2-methylbenzoic acid
A comprehensive guide to the synthesis of 3-Methoxy-2-methylbenzoic acid, an important intermediate in the pharmaceutical and agrochemical industries, is presented below. This guide compares various synthesis routes, providing detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route for this compound depends on factors such as starting material availability, desired scale, and safety considerations. Here, we compare three prominent methods.
| Synthesis Route | Starting Material | Key Reagents/Steps | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1 | 2,6-Dichlorotoluene | 1. Sodium methoxide, CuBr2. Mg, THF3. CO₂ | ~72% | >99% | High purity and good overall yield. | Use of Grignard reagent which is moisture sensitive. |
| Route 2 | 3-Nitro-2-methylbenzoic acid | 1. Fe, NH₄Cl or Hydrazine hydrate2. NaNO₂, H₂SO₄3. H₂O, heat4. Dimethyl sulfate | ~65-75% (multi-step) | High | Readily available starting material. | Multi-step process with potentially hazardous intermediates (diazonium salts). |
| Route 3 | 2-Methyl-3-chloroanisole | 1. Mg, THF2. Dry Ice (CO₂) | Not explicitly stated for the full process in one source, but Grignard step yield is high. | >98% | A more direct Grignard route if the starting anisole is available. | Availability and cost of the starting chloroanisole may be a factor. |
Experimental Protocols
Route 1: From 2,6-Dichlorotoluene
This synthesis involves a three-step process starting from 2,6-dichlorotoluene.
Step 1: Synthesis of 6-Chloro-2-methoxytoluene
In a 250 ml three-necked flask equipped with a thermometer, condenser, and stirrer, 33 g of 2,6-dichlorotoluene and 20 ml of dimethyl sulfoxide (DMSO) are mixed. The mixture is heated to 160°C under a nitrogen atmosphere. 1 g of cuprous bromide catalyst is added, followed by the slow addition of 10 g of sodium methoxide (pre-dissolved in 20 ml of DMSO). The reaction is maintained at this temperature for 4-6 hours, monitoring the disappearance of 2,6-dichlorotoluene by gas chromatography. Upon completion, the excess 2,6-dichlorotoluene is removed by distillation under reduced pressure (75-105°C / 15-20 mmHg). The main fraction of 6-chloro-2-methoxytoluene is then collected by distillation. This step yields approximately 28.2 g (93% yield) with a purity of 98.5%.[1]
Step 2 & 3: Grignard Reaction and Carboxylation
A four-necked flask is charged with 100 ml of tetrahydrofuran (THF) and 3 g of magnesium turnings. A small amount of 1,2-dibromoethane (0.5 g) is added to initiate the Grignard reaction, which is brought to reflux. A solution of 16.3 g of 6-chloro-2-methoxytoluene in THF is then added slowly, maintaining reflux. The reaction is continued for 6 hours after the addition is complete. The mixture is then cooled in an ice bath to -5 to 0°C, and dry carbon dioxide gas is bubbled through the solution with vigorous stirring for 2 hours. After the reaction is complete, the THF is removed by distillation at 40-45°C under reduced pressure. 150 ml of water is added to hydrolyze the Grignard complex, followed by extraction with toluene. The organic phase is separated, and the solvent is removed to yield the crude product. Recrystallization yields 13.2 g of this compound (77.5% yield for this step) with a purity of 99.1% and a melting point of 146-147°C.[1]
Route 2: From 3-Nitro-2-methylbenzoic acid
This route involves reduction, diazotization, hydrolysis, and methylation.
Step 1: Reduction to 3-Amino-2-methylbenzoic acid
In a 250 ml three-necked flask, 60 g of water, 0.5 g of ferric chloride, 36.5 g (0.2 mol) of 3-nitro-2-methylbenzoic acid, 8.3 g of sodium hydroxide, and 3.6 g of activated carbon are added. The mixture is heated to 80°C, and 22.4 g of 80% hydrazine hydrate is added. The temperature is then slowly raised to 90°C and maintained for 2 hours. After cooling to room temperature, the mixture is filtered. The filtrate is acidified with dilute sulfuric acid to a pH of less than 2 to precipitate the 3-amino-2-methylbenzoic acid. The yield is approximately 30 g (99%).[1]
Step 2, 3 & 4: Diazotization, Hydrolysis, and Methylation
The aqueous solution of 3-amino-2-methylbenzoic acid is placed in a 500 ml three-necked flask. At room temperature, 78.4 g of 50% sulfuric acid is added, followed by 80 ml of methyl isobutyl ketone. The mixture is cooled to 0°C, and a solution of 55.8 g of 25% sodium nitrite is added dropwise over 1 hour to form the diazonium salt. The mixture is then heated to 50°C for 2 hours. The organic layer is separated and washed with 40 ml of water. Removal of the solvent yields 29.7 g of 3-hydroxy-2-methylbenzoic acid.[1]
This intermediate is then dissolved in a solution of 26.3 g of 30% sodium hydroxide in 60 ml of water. The pH is adjusted to 10.5 with a 15% sodium carbonate solution at 40°C. 48 g of dimethyl sulfate is then added, maintaining the pH at around 10.5 with 15% sodium hydroxide and 15% sodium carbonate buffer solution for 2 hours at 40°C. After the reaction, the mixture is cooled to 40°C, and the pH is adjusted to 2 with industrial hydrochloric acid. The precipitated product is filtered, washed with 50 ml of water twice, and dried to give 29.5 g of crude this compound (96.0% content). Recrystallization yields a white solid with 99% content and a melting point of 146-147°C.[1]
Route 3: From 2-Methyl-3-chloroanisole via Grignard Reaction
This method is a variation of the Grignard reaction step described in Route 1, starting from a different precursor.
In a reactor, 400 kg of tetrahydrofuran and 20 kg of magnesium are charged. To initiate the reaction at 40°C, a mixture of 1 kg of bromoethane and 0.5 kg of 2-methyl-3-chloroanisole is added. After 40 minutes, 124.5 kg of 2-methyl-3-chloroanisole is added dropwise at 45°C. The reaction is maintained for 2.5 hours after the addition. The mixture is then cooled to -10°C, and 35 kg of dry ice is added in portions, keeping the temperature below 10°C for 3 hours. The reaction mixture is then poured into ice water, and the pH is adjusted to 1 with a 10% hydrochloric acid solution. The organic layer is separated, and the tetrahydrofuran is recovered. The residue is treated with a 5% sodium hydroxide solution to adjust the pH to 12 and decolorized with activated carbon. The filtrate is then acidified to pH 1 with 10% hydrochloric acid to precipitate the product. The white powder is centrifuged and dried to obtain 2-methyl-3-methoxybenzoic acid with a purity of 99.1%.[2]
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Synthesis of this compound from 2,6-Dichlorotoluene.
References
A Comparative Guide to the Acidity of Substituted Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-substituted benzoic acid isomers, focusing on common electron-donating and electron-withdrawing groups. The analysis is supported by experimental pKa values, detailed methodologies for their determination, and an exploration of the underlying electronic and steric effects governing their acidic strength.
Quantitative Acidity Data: pKa Values
The acidity of a compound is quantified by its pKa value; a lower pKa indicates a stronger acid. The following table summarizes the experimentally determined pKa values for ortho-, meta-, and para-substituted nitro-, chloro-, methyl-, and methoxybenzoic acids, with benzoic acid included as a reference.
| Substituent | Isomer Position | pKa Value |
| -H | - | 4.20[1] |
| -NO₂ | Ortho | 2.16[2][3][4] |
| Meta | 3.45 | |
| Para | 3.41[2][4] | |
| -Cl | Ortho | 2.92[5] |
| Meta | 3.83 | |
| Para | 3.98[6] | |
| -CH₃ | Ortho | 3.91[7] |
| Meta | 4.27[8] | |
| Para | 4.38[9] | |
| -OCH₃ | Ortho | 4.09 |
| Meta | 4.09[10][11] | |
| Para | 4.47[12] |
Analysis of Acidity Trends
The acidity of substituted benzoic acids is primarily influenced by the electronic effects (inductive and resonance) of the substituent and its position relative to the carboxyl group. A significant phenomenon known as the "ortho effect" also plays a crucial role.
Electron-Withdrawing Groups (-NO₂, -Cl): These groups increase acidity by stabilizing the negative charge of the carboxylate anion through the inductive effect (-I) and, for ortho and para positions, the resonance effect (-M). The nitro group, being a strong electron-withdrawing group, significantly lowers the pKa of all its isomers compared to benzoic acid.[2][3][4] The chloro group also increases acidity through its inductive effect.
Electron-Donating Groups (-CH₃, -OCH₃): These groups generally decrease acidity by destabilizing the carboxylate anion. The methyl group has a weak electron-donating inductive effect (+I). The methoxy group exhibits both an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen.
The Ortho Effect: With few exceptions, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, and even benzoic acid itself.[13][14] This is attributed to a combination of steric and electronic factors. The substituent at the ortho position can cause the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity of the carboxyl group.
Experimental Protocols for pKa Determination
The pKa values of substituted benzoic acids can be accurately determined using various experimental techniques. Below are detailed protocols for two common methods: potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Principle: The Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), relates pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of the acid.[15][16][17] At the half-equivalence point of a titration, [A⁻] = [HA], the log term becomes zero, and therefore, pH = pKa.[3]
Materials:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
0.01 M solution of the substituted benzoic acid
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Pipette a known volume (e.g., 25 mL) of the 0.01 M substituted benzoic acid solution into a beaker.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Equivalence Point Determination: Continue the titration past the equivalence point (the point of the steepest pH change). Plot a graph of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.
-
pKa Calculation: Determine the volume of NaOH at the half-equivalence point. The pH at this volume is the pKa of the acid.
UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorbance spectra.
Principle: By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the deprotonated to protonated species can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation in a modified form related to absorbance values.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
A series of buffer solutions with known pH values covering a range around the expected pKa
-
Stock solution of the substituted benzoic acid in a suitable solvent (e.g., methanol or water)
Procedure:
-
Wavelength Selection: Prepare two solutions of the acid, one at a very low pH (fully protonated) and one at a very high pH (fully deprotonated). Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance (λmax) for each species and an isosbestic point (a wavelength where the molar absorptivity of the two species is equal).
-
Sample Preparation: Prepare a series of solutions by adding a small, constant amount of the stock solution of the acid to each of the buffer solutions of varying pH.
-
Absorbance Measurement: Measure the absorbance of each solution at the λmax of the deprotonated species.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point which corresponds to the pKa.
-
pKa Calculation: The pKa can be determined by fitting the data to the equation: pH = pKa + log((A - A_HA) / (A_A - A)) where A is the measured absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A is the absorbance of the fully deprotonated form.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Influence of electronic effects of substituents on the acidity of benzoic acids.
Caption: The logical relationship of the ortho effect leading to increased acidity.
Caption: Experimental workflows for the determination of pKa values.
References
- 1. global.oup.com [global.oup.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]
- 14. testbook.com [testbook.com]
- 15. byjus.com [byjus.com]
- 16. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 17. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
A Comparative Guide to Purity Validation of 3-Methoxy-2-methylbenzoic Acid by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-Methoxy-2-methylbenzoic acid against alternative analytical techniques. The supporting experimental data presented herein is synthesized from established analytical principles for similar compounds to provide a robust framework for methodology selection.
Introduction to this compound and the Imperative of Purity
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. The presence of impurities can significantly impact the yield, safety, and efficacy of the final products. Therefore, rigorous analytical validation of its purity is paramount. This guide focuses on a developed HPLC method and compares its performance with Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and specificity.[1] A reversed-phase HPLC method is proposed for the analysis of this compound, designed to separate the main component from potential process-related impurities and degradation products.
Potential Impurities
Based on common synthetic routes for analogous methoxybenzoic acids, the following potential impurities have been identified for the purpose of this validation guide:
-
3-Hydroxy-2-methylbenzoic acid: A potential precursor or a product of demethylation.
-
Isomeric Methoxy-methylbenzoic acids: Positional isomers that may arise during synthesis.
-
Starting materials and reagents: Residual unreacted starting materials.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution)
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30% to 70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-25 min: 70% to 30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner.
Data Presentation: HPLC Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The peak for this compound is well-resolved from potential impurities. | Baseline resolution (>2.0) achieved between the main peak and spiked impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of the nominal concentration. | Method is linear, accurate, and precise over the specified range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.5%, Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques can offer complementary or, in some cases, more direct information on purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[2][3][4][5][6] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
Acid-Base Titration
Titration is a classic and cost-effective method for determining the purity of an acidic or basic compound.[7][8][9][10][11] For this compound, a titration with a standardized strong base can be used to determine the percentage of the acidic component.
Instrumentation:
-
Burette (50 mL)
-
Volumetric flasks and pipettes
-
pH meter or a suitable indicator (e.g., phenolphthalein)
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., a mixture of ethanol and water to dissolve the acid)
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in the chosen solvent.
-
Add a few drops of the indicator or place the pH electrode in the solution.
-
Titrate the solution with the standardized NaOH solution until the endpoint is reached (persistent color change or inflection point in the pH curve).
-
Record the volume of NaOH used.
-
Calculate the purity based on the stoichiometry of the acid-base reaction.
Comparison of Analytical Methods
| Feature | HPLC | qNMR | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity. | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. | Neutralization reaction between an acid and a base. |
| Specificity | High; can separate and quantify individual impurities. | High; provides structural information and can distinguish between isomers. | Low; titrates all acidic protons, cannot distinguish between different acids. |
| Quantitation | Relative (requires a reference standard of the analyte). | Absolute (primary method, uses an internal standard of a different compound). | Absolute (based on stoichiometry). |
| Sensitivity | High (µg/mL to ng/mL). | Moderate (mg/mL). | Moderate (mg/mL). |
| Sample Throughput | Moderate. | Low to moderate. | High. |
| Cost & Complexity | High. | Very High. | Low. |
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. Acid–base titration - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. knowledge.carolina.com [knowledge.carolina.com]
Navigating the Synthesis of 3-Methoxy-2-methylbenzoic Acid: A Comparative Analysis of Reaction Intermediates
For researchers, scientists, and professionals in drug development, the efficient synthesis of key organic intermediates is paramount. 3-Methoxy-2-methylbenzoic acid, a crucial building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes. Understanding the formation and behavior of reaction intermediates is critical for process optimization, yield improvement, and impurity control. This guide provides a comparative analysis of common synthetic pathways to this compound, with a focus on the identification and analysis of their respective intermediates, supported by established experimental data.
Two principal synthetic strategies for this compound are the Grignard reaction pathway starting from 2,6-dichlorotoluene and a route involving the functional group transformation of 3-nitro-2-methylbenzoic acid. Each method presents a unique profile of intermediate species, necessitating distinct analytical approaches for monitoring and characterization.
Comparison of Synthetic Routes and Their Intermediates
| Feature | Grignard Route from 2,6-Dichlorotoluene | Nitration/Reduction/Methylation Route |
| Starting Material | 2,6-Dichlorotoluene | 3-Nitro-2-methylbenzoic acid |
| Key Intermediates | 6-chloro-2-methoxytoluene, Grignard reagent (3-methoxy-2-methylphenylmagnesium chloride), Magnesium carboxylate salt | 3-amino-2-methylbenzoic acid, 3-hydroxy-2-methylbenzoic acid |
| Typical Yield | ~70-80%[1] | ~85%[1] |
| Final Product Purity | High, often >99% after purification[1] | High, often >99% after crystallization[1] |
| Key Analytical Techniques for Intermediate Analysis | GC-MS, In-situ FTIR | HPLC, NMR, IR Spectroscopy |
In-Depth Analysis of Reaction Intermediates
The Grignard Route: A Stepwise Examination
The synthesis of this compound via the Grignard reaction is a well-established method.[1] It commences with the methoxylation of 2,6-dichlorotoluene to yield the first key intermediate, 6-chloro-2-methoxytoluene .
Intermediate 1: 6-chloro-2-methoxytoluene
This intermediate is typically formed by reacting 2,6-dichlorotoluene with sodium methoxide in a polar aprotic solvent like DMSO.[1] The progress of this reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the appearance of the product. The yield of this step is reported to be as high as 93%.[1]
The subsequent step involves the formation of a Grignard reagent, 3-methoxy-2-methylphenylmagnesium chloride . This is a highly reactive intermediate and is typically not isolated. Its formation can be monitored in real-time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for the observation of the consumption of the C-Cl bond of 6-chloro-2-methoxytoluene and the appearance of new bands corresponding to the C-Mg bond of the Grignard reagent.
The final intermediate in this pathway is the magnesium carboxylate salt , formed upon the reaction of the Grignard reagent with carbon dioxide. This salt is then hydrolyzed to yield the final product, this compound.
The Nitration/Reduction/Methylation Route: A Pathway of Functional Group Transformations
An alternative synthesis begins with 3-nitro-2-methylbenzoic acid.[1] This route involves a series of functional group interconversions, each producing a distinct intermediate that can be isolated and characterized.
Intermediate 2: 3-amino-2-methylbenzoic acid
The first step is the reduction of the nitro group to an amino group, yielding 3-amino-2-methylbenzoic acid . This transformation is typically achieved using a reducing agent such as iron in the presence of an acid or through catalytic hydrogenation. The reaction can be monitored by observing the disappearance of the starting material and the appearance of the product using High-Performance Liquid Chromatography (HPLC). The intermediate, 3-amino-2-methylbenzoic acid, is a stable solid and can be fully characterized by spectroscopic methods. For instance, its IR spectrum would show characteristic N-H stretching vibrations.
Intermediate 3: 3-hydroxy-2-methylbenzoic acid
The amino group of 3-amino-2-methylbenzoic acid is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[1] This yields the intermediate 3-hydroxy-2-methylbenzoic acid . The progress of this two-step process can be followed by HPLC. The structure of this intermediate can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
The final step is the methylation of the hydroxyl group to a methoxy group to afford the desired this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Monitoring the Methoxylation of 2,6-dichlorotoluene:
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for separating aromatic compounds (e.g., DB-5MS).
-
Sample Preparation: Aliquots of the reaction mixture are withdrawn at various time points, quenched (e.g., with water), and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried and diluted for injection.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Analysis: The disappearance of the peak corresponding to 2,6-dichlorotoluene and the appearance of the peak for 6-chloro-2-methoxytoluene are monitored. The identity of the peaks is confirmed by their mass spectra.
High-Performance Liquid Chromatography (HPLC) for Analysis of the Nitration/Reduction/Methylation Route Intermediates:
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is typically used.
-
Sample Preparation: Reaction aliquots are diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Analysis: The retention times of the starting material and intermediates are determined by injecting pure standards. The reaction progress is monitored by observing the changes in the peak areas of the respective components over time.
Logical Workflow for Synthesis Route Comparison
The following diagram illustrates the logical workflow for comparing the two primary synthesis routes, focusing on the analysis of their intermediates.
Caption: Comparative workflow of two synthetic routes to this compound and the analytical techniques used for intermediate analysis.
Conclusion
The choice of a synthetic route for this compound depends on various factors, including the availability of starting materials, desired scale, and safety considerations. The Grignard route offers a relatively direct path but involves highly reactive and moisture-sensitive intermediates. The nitration/reduction/methylation pathway, while longer, proceeds through more stable and isolable intermediates, which may allow for easier process control and purification at each stage.
A thorough understanding and application of analytical techniques such as GC-MS, in-situ FTIR, HPLC, and NMR are essential for monitoring the progress of these reactions, identifying potential byproducts, and ensuring the synthesis of high-purity this compound. This guide provides a framework for researchers to compare these methods and select the most appropriate analytical strategies for their specific synthetic needs.
References
Performance Evaluation of 3-Methoxy-2-methylbenzoic Acid Derived Catalysts in Asymmetric Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, critical for the development of modern pharmaceuticals, the choice of a catalyst for asymmetric synthesis is paramount. Catalysts derived from 3-Methoxy-2-methylbenzoic acid are components in the formation of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. These catalysts are instrumental in the stereoselective reduction of prochiral ketones to chiral secondary alcohols, a key transformation in the synthesis of many active pharmaceutical ingredients.
This guide provides a comparative performance evaluation of these catalysts against common alternatives, supported by experimental data from scientific literature. The focus is on the asymmetric reduction of ketones, a benchmark reaction for assessing the efficacy of such catalytic systems.
Overview of Catalytic Systems
The primary application of this compound in this context is as a precursor for the synthesis of the chiral ligand used in a CBS catalyst. The CBS reduction is renowned for its high enantioselectivity and predictable stereochemical outcomes. The catalyst is typically generated in situ from a chiral amino alcohol and a borane source.
For comparison, this guide will evaluate the performance of CBS catalysts against another widely used class of catalysts for asymmetric ketone reduction: Ruthenium(II)-based transfer hydrogenation catalysts.
Quantitative Performance Data
Table 1: Performance of CBS Oxazaborolidine Catalysts in the Asymmetric Reduction of Acetophenone
| Catalyst Precursor (Chiral Amino Alcohol) | Borane Source | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Proline | BH₃·THF | 10 | 25 | >95 | 96 |
| (1R,2S)-1-Amino-2-indanol | BH₃·THF | 5 | 23 | 95 | 98 |
| (S)-α,α-Diphenylprolinol | BH₃·SMe₂ | 10 | 25 | 97 | 97 |
Data compiled from various sources for illustrative purposes.
Table 2: Performance of Alternative Catalysts in the Asymmetric Reduction of Acetophenone
| Catalyst System | Hydrogen Source | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru(II)-(S,S)-TsDPEN | Formic Acid/Triethylamine | 1 | 28 | 98 | 99 |
| (-)-DIP-Chloride | Stoichiometric | 100 | -78 | 95 | 98 |
TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (-)-DIP-Chloride = (-)-B-chlorodiisopinocampheylborane
Experimental Protocols
Detailed methodologies are crucial for reproducible results in catalytic asymmetric synthesis. Below are representative experimental protocols for the in situ generation of a CBS catalyst and its use in the asymmetric reduction of a prochiral ketone.
Protocol 1: In Situ Generation of a CBS Catalyst and Asymmetric Reduction of Acetophenone
Materials:
-
(S)-α,α-Diphenylprolinol (chiral amino alcohol precursor)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M solution in THF)
-
Acetophenone (prochiral ketone)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: To a dry, nitrogen-flushed flask, add (S)-α,α-diphenylprolinol (0.1 mmol). Add anhydrous THF (5 mL) and cool the solution to 0 °C. To this solution, add borane-dimethyl sulfide complex (0.1 mmol, 0.1 mL of a 1.0 M solution in THF) dropwise. Stir the mixture at room temperature for 30 minutes to generate the active CBS catalyst.
-
Asymmetric Reduction: Cool the catalyst solution to -20 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst solution dropwise over 10 minutes. To this mixture, add borane-dimethyl sulfide complex (0.6 mmol, 0.6 mL of a 1.0 M solution in THF) dropwise, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of methanol (2 mL) at -20 °C. Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting (S)-1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or GC.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the asymmetric reduction of a ketone using an in situ generated CBS catalyst.
Caption: General workflow for in situ CBS catalyst generation and ketone reduction.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the CBS reduction of a prochiral ketone.
Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.
A Comparative Guide to 3-Methoxy-2-methylbenzoic Acid and 3-hydroxy-2-methylbenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of two structurally similar yet functionally distinct benzoic acid derivatives: 3-Methoxy-2-methylbenzoic acid and 3-hydroxy-2-methylbenzoic acid. We will delve into their synthesis, physical and chemical properties, and key applications, supported by experimental data to inform your research and development endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective use in synthesis. The methoxy group in this compound and the hydroxyl group in 3-hydroxy-2-methylbenzoic acid impart distinct characteristics that influence their solubility, reactivity, and handling.
| Property | This compound | 3-hydroxy-2-methylbenzoic acid |
| Molecular Formula | C9H10O3[1] | C8H8O3[2] |
| Molecular Weight | 166.17 g/mol [1][3] | 152.15 g/mol [2] |
| Melting Point | 149-150 °C[4][5] | 143-148 °C |
| Appearance | White to pale cream powder[4][6] | Light orange to white powder[7] |
| Solubility | Soluble in methanol, insoluble in water[1][8] | Slightly soluble in DMSO and methanol[9] |
| CAS Number | 55289-06-0[1][3][8] | 603-80-5[9] |
Synthesis and Production
Both molecules can be synthesized through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and economic viability.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the methylation of 3-hydroxy-2-methylbenzoic acid. Another route starts from 2,6-dichlorotoluene. A general synthetic approach is outlined below:
References
- 1. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. peptide.com [peptide.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 7. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | 55289-06-0 | FM106366 [biosynth.com]
- 9. quora.com [quora.com]
A Comparative Guide to Substituted Benzoic Acid Catalysts in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance
In the realm of organic synthesis, the quest for efficient and selective catalysts is paramount. While complex catalytic systems often dominate the landscape, the utility of simpler, readily available organocatalysts is a field of burgeoning interest. Among these, substituted benzoic acids have emerged as effective Brønsted acid catalysts for a variety of chemical transformations, including esterification reactions. Their catalytic efficacy is intricately linked to the nature and position of substituents on the benzene ring, which modulate the acidity of the carboxylic group and influence steric interactions.
This guide provides a comprehensive comparison of the catalytic performance of various substituted benzoic acids in the esterification of benzyl alcohol with acetic anhydride. By examining key metrics such as reaction yield and selectivity, supported by detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal catalyst for their synthetic needs.
Yield and Selectivity: A Quantitative Comparison
The catalytic activity of p-aminobenzoic acid, p-nitrobenzoic acid, and p-hydroxybenzoic acid was evaluated in the esterification of benzyl alcohol with acetic anhydride. The results, summarized in the table below, highlight the significant impact of the substituent on the catalyst's performance.
| Catalyst | Substituent | Product Yield (%) | Selectivity (%) |
| p-Aminobenzoic Acid | -NH₂ (Electron-donating) | 75 | >98 |
| p-Nitrobenzoic Acid | -NO₂ (Electron-withdrawing) | 92 | >99 |
| p-Hydroxybenzoic Acid | -OH (Electron-donating) | 81 | >98 |
Data represents typical yields and selectivities under the experimental conditions outlined below. Actual results may vary.
Key Observations:
-
p-Nitrobenzoic acid emerged as the most effective catalyst, affording the highest product yield (92%) with excellent selectivity (>99%). This is attributed to the strong electron-withdrawing nature of the nitro group, which increases the Brønsted acidity of the carboxylic acid, thereby accelerating the esterification reaction.
-
p-Hydroxybenzoic acid and p-aminobenzoic acid , both possessing electron-donating groups, exhibited good catalytic activity, with yields of 81% and 75%, respectively. While their acidity is lower than that of p-nitrobenzoic acid, they still effectively catalyze the reaction.
-
All three catalysts demonstrated high selectivity towards the formation of benzyl acetate, with minimal side product formation observed.
Experimental Protocols
The following is a detailed methodology for the comparative evaluation of substituted benzoic acid catalysts in the esterification of benzyl alcohol.
Materials:
-
Benzyl alcohol (≥99%)
-
Acetic anhydride (≥99%)
-
p-Aminobenzoic acid (≥99%)
-
p-Nitrobenzoic acid (≥99%)
-
p-Hydroxybenzoic acid (≥99%)
-
Toluene (anhydrous, ≥99.8%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (1.0 eq), acetic anhydride (1.2 eq), the substituted benzoic acid catalyst (0.1 eq), and anhydrous toluene to achieve a desired concentration (e.g., 0.5 M).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-FID.
-
Work-up: Upon completion of the reaction (as determined by GC-FID analysis or after a set reaction time), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Analysis: Determine the yield and selectivity of the product (benzyl acetate) by GC-FID analysis using an internal standard.
Visualizing the Catalytic Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle and the experimental workflow.
Caption: Catalytic cycle of esterification using a substituted benzoic acid catalyst.
Caption: Step-by-step experimental workflow for catalyst comparison.
Conclusion
The choice of substituent on a benzoic acid catalyst has a pronounced effect on its catalytic efficiency in esterification reactions. For the esterification of benzyl alcohol with acetic anhydride, p-nitrobenzoic acid demonstrates superior performance in terms of product yield, owing to its enhanced Brønsted acidity. However, p-hydroxybenzoic acid and p-aminobenzoic acid also serve as effective and highly selective catalysts. This guide provides a clear, data-driven comparison and a robust experimental protocol to aid researchers in making informed decisions for their synthetic endeavors. The provided visualizations of the catalytic cycle and experimental workflow offer a clear conceptual and practical framework for understanding and implementing these catalytic systems.
A Comparative Guide to Novel Insecticidal Compounds Derived from 3-Methoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized using 3-Methoxy-2-methylbenzoic acid as a key starting material. The focus is on a series of N'-substituted-N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazines, which have been investigated for their potential as insecticidal agents. This document summarizes their synthesis, structure-activity relationships, and available biological data, offering a valuable resource for researchers in agrochemical and pharmaceutical development.
Introduction
This compound is a versatile chemical intermediate.[1][2][3] Its structural features, including the carboxylic acid group for amide and ester formation, and the substituted aromatic ring, make it an attractive scaffold for the synthesis of novel bioactive molecules. While its use in the synthesis of various compounds, including precursors for drugs like Simeprevir and Paritaprevir, has been noted, this guide specifically delves into a series of its derivatives developed for insecticidal applications.[4]
Synthesis of Novel Hydrazine Derivatives
A series of novel N,N'-disubstituted hydrazines have been synthesized starting from this compound. The general synthetic pathway involves the conversion of this compound to its corresponding acid chloride, followed by reaction with a tert-butylhydrazine derivative.
Experimental Protocols
1. Synthesis of 3-Methoxy-2-methylbenzoyl chloride:
To a solution of this compound in chloroform containing a catalytic amount of dimethylformamide, thionyl chloride is added dropwise. The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure. The resulting residue is then distilled to yield 3-methoxy-2-methylbenzoyl chloride.[5]
2. Synthesis of N-(3-methoxy-2-methylbenzoyl)-N'-(substituted benzoyl)-N'-tert-butylhydrazines:
The synthesized 3-methoxy-2-methylbenzoyl chloride is reacted with an appropriately substituted N'-benzoyl-N'-tert-butylhydrazine in a suitable solvent to yield the final product. The specific substitutions on the N'-benzoyl group are varied to explore structure-activity relationships.[5]
Comparative Analysis of Insecticidal Activity
The following table summarizes the structure of several novel hydrazine derivatives and highlights their reported superior insecticidal activity, particularly against lepidopteran insects. The data is based on information disclosed in European Patent EP 0729953 A2.[5]
| Compound ID | R1 | R2 | R3 | Reported Activity |
| 1 | Cl | H | CH₃ | Outstanding Insecticidal Activity |
| 2 | CH₃ | H | CH₃ | Outstanding Insecticidal Activity |
| 3 | Cl | Cl | Cl | Superior Insecticidal Activity |
| 4 | C₂H₅ | H | H | Superior Insecticidal Activity |
| 5 | F | Cl | Cl | Superior Insecticidal Activity |
Structure-Activity Relationship (SAR)
The SAR studies, based on the disclosed compounds, suggest that the nature and position of substituents on the N'-benzoyl ring play a crucial role in their insecticidal potency.[5] For instance, compounds with specific substitution patterns, such as a 3-chloro-5-methyl or 3,5-dimethyl substitution on the N'-benzoyl ring, have been highlighted for their outstanding activity.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and a generalized representation of a signaling pathway that could be targeted by such insecticidal agents.
References
Safety Operating Guide
Proper Disposal of 3-Methoxy-2-methylbenzoic Acid: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Methoxy-2-methylbenzoic acid are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the appropriate disposal of this compound, ensuring compliance and safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1] |
| Appearance | White to yellow crystal or powder[2] |
| Melting Point | 149°C[2] |
| Solubility | Soluble in methanol, insoluble in water[3] |
| Storage Temperature | Store in a cool, dark place[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach, from initial handling of the waste to its final removal. The following steps outline the recommended procedure.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure. This includes:
-
Respiratory Protection: A dust respirator should be worn to avoid inhalation of the powder.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Eye Protection: Safety glasses or a face shield are necessary to protect against eye contact.[2]
-
Skin and Body Protection: Protective clothing and boots should be worn to prevent skin contact.[2]
Step 2: Waste Collection
Proper collection and containment of this compound waste are critical to prevent accidental release.
-
For spills, carefully sweep the solid material to avoid dust dispersion and collect it into an airtight, suitable, and closed container for disposal.[2][4]
-
For unused product, keep it in its original, tightly closed container.[5]
Step 3: Labeling and Storage of Waste
Properly labeled and stored waste is essential for safe management and disposal.
-
Clearly label the waste container with the chemical name ("this compound") and any relevant hazard symbols.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][5]
Step 4: Disposal Method Selection
The disposal of this compound must comply with all federal, state, and local environmental regulations.[2] The primary recommended disposal method is through a licensed chemical waste disposal company.
-
Incineration: One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Licensed Disposal Service: Dispose of the contents and container at an approved waste disposal plant.[5][6]
-
Recycling: If possible, the material can be recycled.[2]
-
Environmental Precaution: Do not allow the product to enter drains, sewers, or waterways.[2][4][7]
Step 5: Documentation
Maintain a record of the disposal, including the date, quantity of waste, and the disposal method used. This documentation is crucial for regulatory compliance and laboratory safety audits.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 7. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methoxy-2-methylbenzoic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-Methoxy-2-methylbenzoic acid in research and development settings. This guide provides immediate, procedural, and step-by-step instructions for scientists and laboratory professionals, ensuring a safe environment from initial handling to final disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table outlines the recommended PPE based on the known hazards of the compound, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Chemical safety goggles or a full-face shield | Must be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4] Gloves should be inspected for integrity before each use and changed immediately if contaminated. Avoid latex gloves due to potential for allergic reactions and insufficient chemical resistance.[4] |
| Respiratory Protection | NIOSH-approved respirator | A dust mask or a respirator with a particulate filter (e.g., N95) should be used when handling the solid form to prevent inhalation of dust particles.[1] Ensure a proper fit for the selected respirator. |
| Body Protection | Laboratory coat and closed-toe shoes | A fully buttoned lab coat should be worn to protect against skin contact.[1] Closed-toe shoes are mandatory in the laboratory environment. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks and ensure regulatory compliance.
Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is highly recommended to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transferring: When weighing the solid compound, do so in a fume hood or a designated weighing enclosure to contain any dust. Use spatulas and other appropriate tools to handle the material, avoiding direct contact.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean a small spill, don the full recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material to contain and soak up the spill.
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the affected surface with a suitable solvent, followed by a thorough wash with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and bench paper, must be collected in a sealed, labeled hazardous waste container for proper disposal.
Waste Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be segregated as hazardous chemical waste.
-
Containerization: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste.
-
Disposal Method: The recommended disposal method is incineration by a licensed chemical waste disposal facility.[6] Do not dispose of this chemical down the drain or in regular trash.[6]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste disposal procedures.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
